7-Bromo-4-chloro-2-(chloromethyl)quinazoline
Description
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Properties
IUPAC Name |
7-bromo-4-chloro-2-(chloromethyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrCl2N2/c10-5-1-2-6-7(3-5)13-8(4-11)14-9(6)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCGXDCXSPKGQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(N=C2Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621777 | |
| Record name | 7-Bromo-4-chloro-2-(chloromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
573681-19-3 | |
| Record name | 7-Bromo-4-chloro-2-(chloromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 7-Bromo-4-chloro-2-(chloromethyl)quinazoline
Topic: 7-Bromo-4-chloro-2-(chloromethyl)quinazoline: Chemical Properties, Synthesis, and Functionalization Strategies Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary: The "Tri-Vector" Scaffold
In the landscape of heterocyclic building blocks, This compound represents a high-value "linchpin" intermediate. Its utility stems from its unique tri-vector reactivity : it possesses three distinct electrophilic sites, each responsive to specific reaction conditions. This allows for the sequential, regioselective construction of complex pharmacophores, particularly in the development of EGFR, VEGFR, and histone methyltransferase (G9a) inhibitors.
This guide provides a rigorous analysis of its physicochemical properties, a validated synthesis route, and a strategic framework for selective functionalization.
Chemical Profile & Physical Properties[1][2][3][4][5]
This compound is an electrophilic solid, prone to hydrolysis if mishandled. It serves as a lipophilic, multi-functional core for fragment-based drug design (FBDD).
| Property | Value / Description | Note |
| IUPAC Name | This compound | |
| Molecular Formula | C₉H₅BrCl₂N₂ | |
| Molecular Weight | 291.96 g/mol | |
| Appearance | Off-white to pale yellow crystalline solid | Impurities often darken color |
| Melting Point | ~115–120 °C (Typical range for analogs) | Sharp mp indicates purity |
| Solubility | Soluble in DCM, THF, EtOAc; Low in Hexanes | Hydrolyzes in water/alcohols |
| Stability | Moisture Sensitive | C4-Cl is labile to hydrolysis |
| Storage | 2–8 °C, under Inert Atmosphere (Ar/N₂) | Desiccate to prevent HCl formation |
Structural Analysis & Reactivity Logic
The molecule's power lies in the electronic differentiation of its three leaving groups. Understanding this hierarchy is the key to high-yield derivatization.
The Reactivity Hierarchy (Order of Operations)
-
Site A (C4-Cl): The most reactive site. The pyrimidine ring is electron-deficient, making the C4 position highly susceptible to Nucleophilic Aromatic Substitution (SₙAr ) by amines, alcohols, or thiols. This reaction often proceeds at room temperature.
-
Site B (C2-CH₂Cl): A benzylic-like alkyl chloride. It reacts via Sₙ2 mechanisms. While reactive, it is generally slower than the C4-SₙAr process under mild conditions, allowing for chemoselectivity.
-
Site C (C7-Br): The least reactive site under standard nucleophilic conditions. It requires transition metal catalysis (e.g., Suzuki-Miyaura , Buchwald-Hartwig ) to effect substitution.
Visualization: Reactivity Map
The following diagram illustrates the orthogonal reactivity channels available for this scaffold.
Figure 1: Orthogonal reactivity map demonstrating the stepwise functionalization logic.
Synthesis Protocol
Causality & Logic: Direct halogenation of a fully formed quinazoline ring is difficult to control. Therefore, the most robust route builds the ring around the nitrogen atoms, installing the C2 and C7 functionalities first, followed by activation of the C4 position.
Step 1: Cyclization to the Quinazolinone
-
Precursor: 2-Amino-4-bromobenzoic acid (or its methyl ester).
-
Reagent: 2-Chloroacetonitrile (in acidic dioxane) OR Chloroacetyl chloride.
-
Mechanism: The aniline nitrogen attacks the electrophile, followed by ring closure onto the carboxylic acid/ester.
-
Intermediate: 7-Bromo-2-(chloromethyl)quinazolin-4(3H)-one.[1]
Step 2: Aromatization/Chlorination (The Critical Step)
This step converts the stable amide (lactam) into the reactive chloro-imidate (lactim ether equivalent).
Protocol:
-
Setup: Flame-dried round-bottom flask, reflux condenser, inert gas (N₂) line.
-
Charge: Suspend 7-Bromo-2-(chloromethyl)quinazolin-4(3H)-one (1.0 equiv) in POCl₃ (Phosphorus Oxychloride, 5–10 vol).
-
Note: POCl₃ acts as both solvent and reagent.
-
-
Catalyst: Add a catalytic amount of DMF (N,N-Dimethylformamide).
-
Why? DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating the chlorination.
-
-
Reaction: Heat to reflux (~105 °C) for 2–4 hours.
-
Monitoring: Solution will turn clear and yellow/orange upon completion. Monitor by TLC (Note: Hydrolysis of product on silica can be misleading; use neutralized plates).
-
-
Workup (Safety Critical):
-
Remove excess POCl₃ under reduced pressure.
-
Quench: Slowly pour the residue onto crushed ice/NaHCO₃ mixture. Caution: Exothermic hydrolysis of residual POCl₃.
-
Extraction: Extract immediately with DCM or EtOAc. Wash with brine, dry over Na₂SO₄.[2]
-
Isolation: Concentrate to yield the crude solid. Recrystallization from Hexane/EtOAc is preferred over chromatography to avoid hydrolysis.
-
Strategic Functionalization Workflows
To synthesize a library of compounds, one must respect the reactivity order. Attempting to alkylate the C2 position before substituting the C4 position often leads to messy mixtures due to competing reactions at C4.
Validated Workflow: C4 → C2 → C7
This is the standard "MedChem" route for maximizing yield and purity.
-
Step A (C4 Substitution):
-
React the scaffold with an aniline or amine (1.0 equiv) in Isopropanol (IPA) or DCM with TEA/DIPEA.
-
Condition: 0 °C to RT.
-
Outcome: The amine selectively displaces the C4-Cl.[3] The C2-CH₂Cl remains intact because SₙAr is faster than Sₙ2 at low temps.
-
-
Step B (C2 Alkylation):
-
Treat the intermediate with a secondary amine, thiol, or alkoxide.
-
Condition: 50–80 °C (Reflux).
-
Outcome: Displacement of the alkyl chloride.
-
-
Step C (C7 Coupling):
-
Suzuki or Buchwald coupling on the aryl bromide.
-
Condition: Pd(PPh₃)₄ or Pd₂(dba)₃, Base, Heat (>90 °C).
-
Visualization: Synthesis & Derivatization Flow
Figure 2: Synthesis pathway and sequential derivatization strategy.
Handling, Stability & Safety
This compound presents specific hazards that must be managed in a research environment.
-
Corrosivity: The C2-chloromethyl group is a potent alkylator (lachrymator). The C4-chloro group hydrolyzes to release HCl.[3]
-
Hydrolysis Risk: In the presence of ambient moisture, the C4-Cl reverts to the quinazolinone (the Step 1 intermediate).
-
Diagnostic: If your "product" is insoluble in DCM and has a high melting point (>200 °C), it has likely hydrolyzed back to the quinazolinone.
-
-
Skin/Eye: Causes severe skin burns and eye damage.[4] Wear double nitrile gloves and a face shield during the POCl₃ workup.
References
-
Synthesis of Quinazoline Derivatives
-
Reactivity of 2-(chloromethyl)
-
Regioselective Nucleophilic Substitution (SₙAr)
- Source: MDPI. (2024). "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis."
-
Medicinal Chemistry Applications (EGFR/Kinase)
-
Source: NIH / PubMed Central. (2023).[3] "Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases."
-
-
Safety Data & GHS Classification
- Source: PubChem Laboratory Chemical Safety Summary (LCSS). "7-Bromo-2-(chloromethyl)
Sources
- 1. 7-Bromo-2-(chloromethyl)quinazolin-4-ol | C9H6BrClN2O | CID 135682060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(chloromethyl)-4-methylquinazoline synthesis - chemicalbook [chemicalbook.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. ijirset.com [ijirset.com]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the NMR Analysis of 7-Bromo-4-chloro-2-(chloromethyl)quinazoline
Introduction
7-Bromo-4-chloro-2-(chloromethyl)quinazoline is a key heterocyclic intermediate in medicinal chemistry and drug development. Its trifunctional nature, featuring three distinct reactive sites, makes it a valuable scaffold for synthesizing a diverse range of derivatives, including potential kinase inhibitors and other therapeutic agents.[1] Given its role as a foundational building block, unambiguous structural verification is paramount to ensure the integrity of subsequent synthetic steps and the validity of structure-activity relationship (SAR) studies.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the structural elucidation of such organic molecules in solution.[2] This guide provides a comprehensive, field-proven framework for the complete NMR analysis of this compound. We will move beyond a simple recitation of data, focusing instead on the causal logic behind experimental choices, the prediction of spectral features, and the integrated workflow required for a self-validating structural assignment. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of how to apply NMR for the rigorous characterization of complex synthetic intermediates.
Molecular Structure and Predicted Spectral Features
A thorough analysis begins with a clear understanding of the molecule's topology and the expected electronic environment of each nucleus. The structure contains five unique protons and nine unique carbons, each with a distinct chemical signature.

Predicted ¹H NMR Spectrum
The proton NMR spectrum is predicted to feature two distinct regions: the aromatic region and the aliphatic region. The chemical shifts are governed by the anisotropic effects of the aromatic system and the inductive effects of the halogen substituents.[3][4]
-
Aromatic Protons (H5, H6, H8): These protons reside on the benzene portion of the quinazoline core. Their signals will appear significantly downfield (typically δ 7.5-8.5 ppm) due to the deshielding effect of the aromatic ring current.[3] The substitution pattern dictates a predictable splitting pattern:
-
H5: This proton is ortho to H6. It will appear as a doublet.
-
H6: Coupled to both H5 (ortho, J ≈ 8-9 Hz) and H8 (meta, J ≈ 2-3 Hz), this proton will manifest as a doublet of doublets (dd).
-
H8: This proton is meta to H6 and adjacent to the electron-withdrawing bromine atom, likely making it the most downfield of the aromatic signals. It will appear as a doublet (d) due to the small meta coupling.
-
-
Chloromethyl Protons (H1'): These two equivalent protons are attached to a carbon bearing a chlorine atom and adjacent to the electron-deficient pyrimidine ring. This environment results in significant deshielding, placing the signal downfield for an aliphatic proton. As there are no adjacent protons, the signal will be a sharp singlet (s).
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H8 | 8.30 - 8.45 | d | J(H8-H6) ≈ 2.0 | 1H |
| H5 | 8.05 - 8.20 | d | J(H5-H6) ≈ 8.8 | 1H |
| H6 | 7.80 - 7.95 | dd | J(H6-H5) ≈ 8.8, J(H6-H8) ≈ 2.0 | 1H |
| H1' | 4.80 - 5.00 | s | N/A | 2H |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will display nine distinct signals, as all carbons are chemically non-equivalent. Aromatic carbons typically resonate between 120-150 ppm.[3] Carbons directly attached to electronegative atoms (N, Cl, Br) will have their chemical shifts significantly influenced.
-
Quaternary Carbons: C2, C4, C4a, C7, C8a are quaternary and will not appear in a standard DEPT-135 experiment. Their assignment relies on long-range correlations. C4, bonded to both nitrogen and chlorine, is expected to be highly deshielded. C7, bonded to bromine, will also be downfield.
-
Methine Carbons: C5, C6, and C8 are protonated aromatic carbons.
-
Methylene Carbon: C1' is the aliphatic carbon of the chloromethyl group.
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Carbon Type (DEPT-135) |
|---|---|---|
| C4 | 160.0 - 162.0 | Quaternary (C) |
| C2 | 158.0 - 160.0 | Quaternary (C) |
| C8a | 150.0 - 152.0 | Quaternary (C) |
| C4a | 138.0 - 140.0 | Quaternary (C) |
| C6 | 135.0 - 137.0 | Methine (CH) |
| C8 | 129.0 - 131.0 | Methine (CH) |
| C5 | 125.0 - 127.0 | Methine (CH) |
| C7 | 122.0 - 124.0 | Quaternary (C) |
| C1' | 43.0 - 46.0 | Methylene (CH₂) |
Experimental Workflow for Unambiguous Structural Elucidation
A multi-tiered approach combining 1D and 2D NMR experiments is essential for a self-validating and complete assignment.[2][5] This workflow ensures that every proton and carbon is assigned with high confidence.
Step-by-Step Protocol: Sample Preparation and 1D NMR Acquisition
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: The solvent signal can serve as a secondary reference, but for utmost accuracy, Tetramethylsilane (TMS) is the primary standard (δ = 0.00 ppm). Modern spectrometers can reference the solvent peak (CDCl₃ at δ 7.26 ppm; DMSO-d₆ at δ 2.50 ppm).
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Ensure adequate signal-to-noise and resolution. Key parameters include a 30-45° pulse angle, a relaxation delay (d1) of 1-2 seconds, and at least 16 scans.
-
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, more scans (~1024 or more) and a longer acquisition time will be necessary.
-
DEPT-135 Acquisition: Run a DEPT-135 experiment. This is crucial for differentiating between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, which provides a vital cross-check for assignments.
Step-by-Step Protocol: 2D NMR for Complete Assignment
For a molecule of this complexity, 2D NMR is not optional; it is required for definitive proof of structure.[6]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. It will show a cross-peak between H5 and H6, confirming their ortho relationship. It is the first step in mapping out the proton spin systems.[7]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond C-H correlation).[8][9] It will definitively link H5 to C5, H6 to C6, H8 to C8, and the H1' protons to the C1' carbon. This provides an unambiguous assignment for all protonated carbons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons over two to three bonds (and sometimes four).[6][7] This is the only way to definitively assign the quaternary carbons.
Integrated Data Interpretation Workflow
The power of this approach lies in integrating the data from all experiments. The following logical flow ensures a robust assignment.
Expected Key HMBC Correlations:
The HMBC spectrum is the key to connecting the molecular fragments. The diagram below illustrates the critical long-range correlations needed to assemble the quinazoline core and confirm the substituent positions.
-
H1' → C2: This crucial correlation from the chloromethyl protons to the C2 carbon confirms the position of the side chain.
-
H5 → C4, C4a, C7: These correlations lock down the environment around H5, connecting it to the pyrimidine ring (C4, C4a) and the bromine-substituted carbon (C7).
-
H8 → C4a, C7: These correlations confirm the connectivity of the C8 position to the ring junction and the brominated carbon.
By systematically analyzing these correlations, the entire molecular structure can be pieced together like a puzzle, with each piece of data validating the others, leading to an unambiguous and trustworthy assignment.
Conclusion
The structural elucidation of this compound is a clear example of the power of modern NMR spectroscopy. A simple 1D proton spectrum is insufficient for complete characterization. A systematic and integrated approach, leveraging a suite of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments, is mandatory for scientific rigor. This guide outlines a self-validating workflow that enables researchers to move from a vial of synthesized material to a fully confirmed molecular structure with the highest degree of confidence. Adherence to this methodology ensures data integrity, which is the bedrock of successful research and development in the chemical and pharmaceutical sciences.
References
-
MDPI. (n.d.). N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl] quinoline]-acetamide. Retrieved from [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
-
ResearchGate. (2010). 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives... Retrieved from [Link]
-
New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Allwood, D. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Retrieved from [Link]
-
Organic Chemistry Tutor. (2021, March 24). Interpreting Aromatic NMR Signals. YouTube. Retrieved from [Link]
-
Kim, J., et al. (n.d.). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 18). Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques, S1:001. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Theoretical NMR correlations based Structure Discussion. Retrieved from [Link]
-
Longdom Publishing. (n.d.). A Short Review on Quinazoline Heterocycle. Organic Chemistry: Current Research, 10(5). Retrieved from [Link]
-
ResearchGate. (n.d.). Quinazolinone is shown at 600 MHz frequency. Spectra of 1 H NMR in DMSO... Retrieved from [Link]
-
University of Calgary. (n.d.). Signal Areas. Retrieved from [Link]
-
MDPI. (n.d.). Supporting Information. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Organic Chemistry: Current Research. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]
-
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]
-
PMC. (2007, February 12). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 7-bromo-2-chloro-4-methylquinoline. Retrieved from [Link]
-
ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]
Sources
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- 9. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
Technical Whitepaper: Analytical Profiling & Quality Control of 7-Bromo-4-chloro-2-(chloromethyl)quinazoline
[1][2]
Executive Summary
7-Bromo-4-chloro-2-(chloromethyl)quinazoline (CAS: N/A for specific isomer, analogous to 2-chloromethyl-4-chloroquinazoline derivatives) represents a "privileged scaffold" in medicinal chemistry, particularly for the development of covalent kinase inhibitors (e.g., EGFR, BTK).[1][2] Its value lies in its orthogonal reactivity : three distinct halogen sites allowing for sequential, selective functionalization.[1][2]
However, this high reactivity presents significant challenges in Quality Control (QC).[1] The molecule is prone to rapid hydrolysis at the C4-position and solvolysis at the C2-chloromethyl group.[1] This guide outlines a robust analytical strategy to ensure purity, emphasizing the exclusion of protic solvents during sample preparation and the interpretation of its unique isotopic mass spectral signature.
Chemical Profile & Reactivity Map
To understand the impurity profile, one must understand the reactivity hierarchy of the three halogen atoms.
-
Site A (C4-Cl): The most reactive site.[1][2] Susceptible to
displacement by amines or thiols.[1][2] Critical QC Risk: Hydrolysis to the quinazolin-4-one (inactive impurity).[1][2] -
Site B (C2-CH₂Cl): A potent alkylating agent (
).[1][2] Reacts with nucleophiles.[1][2][3] Critical QC Risk: Solvolysis in alcoholic solvents (methanolysis).[1][2] -
Site C (C7-Br): The least reactive under standard conditions.[1][2] Stable to
and .[1][2] Reserved for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
Visualization: Orthogonal Reactivity Architecture
Figure 1: Reactivity hierarchy of the scaffold.[1][2] The C4-position poses the highest stability risk during analysis.
Impurity Profiling & Genesis[1]
The primary impurities arise from the instability of the C4-Cl bond.
| Impurity ID | Structure Name | Origin | Retention Shift (RP-HPLC) |
| Imp-A | 7-Bromo-2-(chloromethyl)quinazolin-4(3H)-one | Hydrolysis of C4-Cl by atmospheric moisture or aqueous mobile phase.[1][2] | Elutes earlier (More polar due to amide/lactam).[1][2] |
| Imp-B | 7-Bromo-4-methoxy-2-(chloromethyl)quinazoline | Solvolysis by Methanol (if used as diluent).[1][2] | Elutes later (Methoxy is lipophilic, but close to parent).[1][2] |
| Imp-C | 7-Bromo-4-chloro-2-(hydroxymethyl)quinazoline | Hydrolysis of C2-CH₂Cl.[1][2] | Elutes earlier (Hydroxyl is polar).[1] |
Critical Insight: Impurity A is often autocatalytic.[1][2] As HCl is generated from hydrolysis, it protonates the N1 nitrogen, making the C4 position even more electrophilic and accelerating further degradation.
Analytical Strategy
HPLC Method Development (The "Dry" Protocol)[1][2]
Standard Reverse Phase (RP) HPLC methods using water/methanol gradients often degrade this molecule during the run.[1][2]
Protocol 1: Validated HPLC Conditions
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1][2]
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the C4-Cl bond slightly better than neutral pH).[1][2]
-
Gradient: Steep gradient (50% B to 95% B in 8 minutes) to minimize aqueous exposure time.
-
Temperature: 25°C (Do NOT heat the column; heat promotes hydrolysis).
Sample Preparation (Crucial Step):
-
Dissolve in 100% Anhydrous Acetonitrile or THF .
-
NEVER use Methanol or Ethanol (causes rapid conversion to Imp-B).[1][2]
-
Inject immediately. Do not store in autosampler > 2 hours.
Mass Spectrometry: The Halogen Signature[1][4]
The presence of one Bromine and two Chlorines creates a distinct isotopic fingerprint that serves as a powerful identity test.[4]
-
Isotopes:
-
Pattern Calculation (M+):
Expected Intensity Ratio (Approximate): The pattern will appear as a cluster of 4 peaks.[1] The M+2 and M+4 peaks are significantly elevated compared to a mono-chloro compound.[1]
Note: This unique "sawtooth" pattern confirms the integrity of both the C4-Cl and C2-CH₂Cl groups simultaneously.[1][2] Loss of Cl (hydrolysis) collapses this pattern.[1][2]
NMR Characterization[1][2]
Solvent choice is vital.
-
NMR (400 MHz,
):
Workflow Visualization
Figure 2: Analytical workflow emphasizing aprotic sample preparation.
Handling & Stability Protocols
-
Storage: Store at -20°C under Argon/Nitrogen. The compound is hygroscopic and hydrolytically unstable.[1]
-
Weighing: Allow the vial to warm to room temperature before opening to prevent condensation on the cold solid.
-
Quenching: All waste containing this compound should be treated with a dilute amine solution (e.g., 5% ammonia in methanol) to quench the alkylating potential before disposal.[1][2]
References
-
Quinazoline Synthesis & Reactivity
-
Analytical Methods (HPLC/MS)
-
Safety & Stability
-
Reactivity Context
Sources
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- 6. Stable Isotopes - Abundances % | @rtMolecule [artmolecule.fr]
- 7. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Chemist's Guide to a Trifunctional Scaffold: Reactivity and Application of 7-Bromo-4-chloro-2-(chloromethyl)quinazoline
Abstract
This technical guide provides an in-depth exploration of the chemical reactivity of 7-Bromo-4-chloro-2-(chloromethyl)quinazoline, a key intermediate for drug discovery and development professionals. The quinazoline core is a privileged structure in medicinal chemistry, and this particular derivative offers three distinct points for chemical modification: a highly reactive benzylic-type chloride at the 2-position, a nucleophilic aromatic substitution-prone chloride at the 4-position, and a less reactive aryl bromide at the 7-position. This document elucidates the hierarchy of reactivity among these functional groups, providing a strategic roadmap for the selective synthesis of complex quinazoline derivatives. We will delve into the mechanistic underpinnings of these reactions, present field-proven experimental protocols, and offer expert insights into leveraging this versatile scaffold for the rapid generation of compound libraries.
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
Quinazoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Their prevalence stems from their ability to mimic endogenous purine structures, allowing them to interact with a variety of biological targets. The inherent aromaticity and nitrogen-rich nature of the quinazoline ring system provide a rigid framework that can be functionalized to achieve specific binding interactions. Consequently, quinazoline-based compounds have found applications as anticancer, antiviral, antibacterial, and antihypertensive agents, among others.[1]
The subject of this guide, this compound, is a trifunctionalized building block of significant interest. The strategic placement of three distinct halogenated sites with differing reactivities allows for a programmed, stepwise approach to the synthesis of complex molecules. This guide will focus on the practical application of this scaffold, with a primary emphasis on the unique and highly valuable reactivity of the 2-(chloromethyl) group.
Synthesis of the Trifunctional Scaffold
The synthesis of this compound can be approached through a multi-step sequence, leveraging established quinazoline synthesis methodologies. A plausible and efficient route begins with the appropriate anthranilic acid derivative.
Synthetic Pathway
A logical synthetic approach involves the initial formation of the quinazolinone core, followed by chlorination to install the reactive handles.
Caption: Synthetic route to the target compound.
Experimental Protocol: Synthesis of 7-Bromo-2-(chloromethyl)quinazolin-4(3H)-one
This protocol is adapted from established procedures for the synthesis of 2-(chloromethyl)quinazolin-4(3H)-ones.[2]
-
To a solution of 5-bromoanthranilic acid (1.0 eq) in a suitable solvent such as methanol, add chloroacetonitrile (3.0 eq).
-
Stir the mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product will precipitate out of the solution.
-
Collect the solid by filtration and wash with cold methanol to yield 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one.
Experimental Protocol: Chlorination to this compound
This is a standard chlorination procedure for converting quinazolinones to the corresponding 4-chloroquinazolines.
-
Suspend 7-Bromo-2-(chloromethyl)quinazolin-4(3H)-one (1.0 eq) in thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize with a suitable base (e.g., aqueous ammonia or sodium bicarbonate solution).
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel to yield this compound.
A Hierarchy of Reactivity: Selectively Functionalizing the Scaffold
The synthetic utility of this compound lies in the differential reactivity of its three halogenated positions. A thorough understanding of this hierarchy is paramount for designing selective and high-yielding synthetic routes.
Caption: Reactivity hierarchy of the three halogenated positions.
The Most Reactive Site: The 2-(Chloromethyl) Group
The chloromethyl group at the C2 position is analogous to a benzylic halide. Benzylic halides are known to be highly reactive towards nucleophilic substitution reactions, proceeding readily through either an Sₙ1 or Sₙ2 mechanism. The enhanced reactivity is due to the stabilization of the carbocation intermediate (in an Sₙ1 pathway) or the transition state (in an Sₙ2 pathway) by the adjacent quinazoline ring system.
This position is the most susceptible to reaction with a wide range of nucleophiles under mild conditions.
The Moderately Reactive Site: The 4-Chloro Group
The chloro group at the C4 position is an aryl halide. While generally less reactive than alkyl halides, its reactivity is significantly enhanced by the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring. This makes the C4 position susceptible to nucleophilic aromatic substitution (SₙAr).[3] Reactions at this site typically require more forcing conditions (e.g., elevated temperatures) than those at the 2-(chloromethyl) group. It is well-documented that the C4 position of a quinazoline ring is more electrophilic and thus more prone to nucleophilic attack than the C2 position.[3]
The Least Reactive Site: The 7-Bromo Group
The bromo group at the C7 position is also an aryl halide. However, it is situated on the benzene ring portion of the scaffold and is not activated by adjacent heteroatoms. Consequently, it is the least reactive of the three sites towards nucleophilic substitution. This position is primarily amenable to functionalization via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination, which require specific catalytic systems.
Harnessing the Reactivity of the 2-(Chloromethyl) Group
The high reactivity of the 2-(chloromethyl) group makes it an ideal starting point for molecular elaboration. A diverse array of nucleophiles can be readily introduced at this position, often with high selectivity, while leaving the C4 and C7 positions intact.
Caption: Nucleophilic substitution reactions at the 2-(chloromethyl) position.
Reaction with Amine Nucleophiles
The reaction of 2-(chloromethyl)quinazolines with primary or secondary amines is a straightforward and high-yielding transformation.[4]
Experimental Protocol: Synthesis of 7-Bromo-4-chloro-2-((diethylamino)methyl)quinazoline
-
Dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.
-
Add potassium carbonate (K₂CO₃) (2.0 eq) as a base.
-
Add diethylamine (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired product.
Reaction with Thiol Nucleophiles
Thiols are excellent nucleophiles and react readily with the 2-(chloromethyl) group to form thioethers.
Experimental Protocol: Synthesis of 7-Bromo-4-chloro-2-((phenylthio)methyl)quinazoline
-
To a solution of thiophenol (1.1 eq) in DMF, add a base such as potassium carbonate (1.5 eq) and stir for 15 minutes at room temperature.
-
Add a solution of this compound (1.0 eq) in DMF.
-
Stir the reaction at room temperature for 2-3 hours.
-
Work-up the reaction as described in section 4.1.
Reaction with Alcohol Nucleophiles
Alcohols are weaker nucleophiles than amines or thiols, and their reaction with the 2-(chloromethyl) group typically requires a stronger base to generate the more nucleophilic alkoxide.
Experimental Protocol: Synthesis of 7-Bromo-4-chloro-2-(methoxymethyl)quinazoline
-
To a suspension of sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF, add methanol (1.5 eq) dropwise at 0 °C.
-
Stir the mixture for 20 minutes at 0 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours.
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
Perform an aqueous work-up and purification as previously described.
Data Summary and Characterization
| Property | Expected Value/Observation |
| Molecular Formula | C₉H₅BrCl₂N₂ |
| Molecular Weight | 303.96 g/mol |
| Appearance | Off-white to yellow solid |
| ¹H NMR (CDCl₃) | δ ~4.8-5.0 ppm (s, 2H, -CH₂Cl), δ ~7.5-8.5 ppm (m, 3H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ ~45 ppm (-CH₂Cl), δ ~120-165 ppm (Ar-C) |
Note: Actual spectroscopic data should be obtained for full characterization of the synthesized compound.
Conclusion and Future Outlook
This compound is a highly versatile and valuable scaffold for the synthesis of novel heterocyclic compounds. The well-defined hierarchy of reactivity of its three halogenated positions allows for a predictable and selective approach to molecular diversification. The exceptional reactivity of the 2-(chloromethyl) group provides a facile entry point for the introduction of a wide range of functional groups under mild conditions. By carefully selecting nucleophiles and reaction conditions, researchers can sequentially modify this scaffold at the C2, C4, and C7 positions, enabling the rapid construction of complex molecules for screening in drug discovery programs. The insights and protocols provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this powerful building block.
References
-
Synthesis of 2-(Chloromethyl)quinazolin-4-ol. ResearchGate. Available at: [Link]
-
Ndlovu, N. T., & Nxumalo, W. (2016). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. Molecules, 21(10), 1297. Available at: [Link]
-
Hunt, I. Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary. Available at: [Link]
-
Selective Nucleophilic Substitutions on Tetrazines. ResearchGate. Available at: [Link]
-
Nucleophilic Substitution Experiment S21. YouTube. (2021). Available at: [Link]
-
2-(Chloromethyl)quinazoline. MySkinRecipes. Available at: [Link]
-
(PDF) Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. ResearchGate. Available at: [Link]
-
de Oliveira, R. B., et al. (2017). Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. Molecules, 22(12), 2195. Available at: [Link]
- CN112592320A - Related substance of linagliptin intermediate and synthesis method thereof. Google Patents.
-
A Short Review on Quinazoline Heterocycle. International Journal of Innovative Research in Science, Engineering and Technology, 10(5), 2021. Available at: [Link]
-
Li, J., et al. (2014). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 19(11), 17749-17762. Available at: [Link]
-
de Cássia Dias, R., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(23), 8203. Available at: [Link]
-
Chen, J., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 5(9), 1015-1031. Available at: [Link]
-
Emami, S., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 125. Available at: [Link]
-
Quinazoline synthesis. Organic Chemistry Portal. Available at: [Link]
-
7-Bromo-2-(chloromethyl)quinazolin-4-ol. PubChem. Available at: [Link]
-
Luo, H., et al. (2024). Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. Bioorganic & Medicinal Chemistry, 103, 117660. Available at: [Link]
-
8.7: Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides. Chemistry LibreTexts. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2018). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 23(12), 3187. Available at: [Link]
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Solubility of 7-Bromo-4-chloro-2-(chloromethyl)quinazoline in organic solvents
An In-depth Technical Guide to the Solubility of 7-Bromo-4-chloro-2-(chloromethyl)quinazoline
Executive Summary
This compound (CAS: 573681-19-3) is a highly specialized bicyclic heteroaromatic intermediate.[1][2] Characterized by its dual electrophilic centers—the imidolyl chloride at the C4 position and the alkyl chloride at the C2-methyl position—it serves as a critical scaffold in the synthesis of kinase inhibitors (e.g., EGFR, VEGFR inhibitors).[2][3]
This guide addresses the solubility profile of this compound, a property often undocumented in standard databases.[2][3] Unlike inert organic solids, the solubility of this quinazoline derivative is inextricably linked to its chemical stability.[2][3] Researchers must distinguish between thermodynamic solubility (dissolution capacity) and kinetic stability (resistance to solvolysis). [1][2]
Physicochemical Profile & Solubility Mechanics
To understand the solubility behavior, we must first analyze the molecular descriptors that govern solute-solvent interactions.[2][3]
Molecular Descriptors
| Property | Value (Approx.)[2][3][4][5][6][7][8][9] | Implication for Solubility |
| Molecular Formula | C₉H₅BrCl₂N₂ | Moderate molecular weight (~292 g/mol ) favors dissolution in small-molecule organic solvents.[1][2] |
| LogP (Predicted) | 3.2 – 3.5 | Lipophilic. Indicates poor aqueous solubility and high affinity for non-polar to moderately polar organic solvents.[2][3] |
| H-Bond Donors | 0 | Lack of donors reduces solubility in protic solvents (water, alcohols) compared to quinazolinones.[2][3] |
| H-Bond Acceptors | 2 (N1, N3) | Capable of accepting H-bonds, enhancing solubility in amides (DMF) and sulfoxides (DMSO).[1][2] |
| Electrophilic Sites | C4-Cl, C2-CH₂Cl | CRITICAL: Susceptible to nucleophilic attack.[1][2] Solvents with nucleophilic properties (water, alcohols, primary amines) may degrade the compound.[2][3] |
The Halogen Effect
The presence of three halogen atoms (Br, Cl, Cl) significantly increases the lipophilicity of the quinazoline core.[2][3] The heavy bromine atom at C7 enhances van der Waals interactions, often necessitating chlorinated solvents or polar aprotic solvents to disrupt crystal lattice energy effectively.[2][3]
Solubility Landscape & Solvent Compatibility[3]
This section categorizes solvents based on dissolution power and chemical compatibility .[2][3]
Solvent Compatibility Matrix
| Solvent Class | Solubility Potential | Chemical Compatibility | Recommendation |
| Chlorinated Hydrocarbons (DCM, Chloroform, DCE) | High (>50 mg/mL) | High | Primary Choice. Excellent for extraction and transport.[1][2] Inert to the electrophilic centers. |
| Polar Aprotic (DMF, DMSO, DMAc) | Very High (>100 mg/mL) | High | Ideal for Reactions. excellent for SNAr reactions, though difficult to remove during workup.[2][3] |
| Esters & Ketones (Ethyl Acetate, Acetone) | Moderate (10-50 mg/mL) | Moderate | Good for Purification. Acetone is suitable, but avoid prolonged storage if traces of moisture are present.[2] |
| Ethers (THF, 1,4-Dioxane, MTBE) | High to Moderate | High | Versatile. THF is excellent for reaction chemistry; MTBE is a useful extraction solvent.[2] |
| Alcohols (Methanol, Ethanol, IPA) | Low to Moderate | Low (Risk of Solvolysis) | Use with Caution. The C4-Cl is labile.[2] Prolonged heating in alcohols can lead to ether formation (alkoxylation).[2][3] |
| Aliphatic Hydrocarbons (Hexanes, Heptane) | Negligible (<1 mg/mL) | High | Anti-Solvent. Ideal for precipitating the product during recrystallization.[2][3] |
| Water | Insoluble | Incompatible | Avoid. Causes hydrolysis to the quinazolin-4-one derivative.[1][2] |
Decision Logic for Solvent Selection
The following diagram illustrates the logical flow for selecting a solvent based on the operational phase (Reaction vs. Workup vs. Storage).
Figure 1: Decision tree for solvent selection emphasizing stability and application context.
Experimental Protocols
Since batch-to-batch purity affects solubility, empirical determination is superior to literature values.[1][2] Below is a self-validating protocol designed to measure solubility while detecting potential degradation.
Protocol: Gravimetric Solubility Determination (Inert Atmosphere)
Objective: Determine the saturation limit in a target solvent without hydrolyzing the C4-Cl bond.
Materials:
-
Equipment: 4 mL Scintillation vials, Syringe filters (0.45 µm PTFE), Analytical balance.
Step-by-Step Methodology:
-
Preparation: Weigh approximately 50 mg of the compound into a tared 4 mL vial (
). -
Solvent Addition: Add the target solvent in 100 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds after each addition.
-
Visual Inspection: Observe for complete dissolution (clear solution).
-
Saturation: If 50 mg dissolves in <0.5 mL, solubility is >100 mg/mL.[2][3] If undissolved solid remains after 2 mL, proceed to filtration.[2][3]
-
Quantification (Saturated Solution):
-
Calculation:
[1][2]
Protocol: Recrystallization Strategy
Purification of this intermediate is best achieved via a DCM/Hexane system.[2][3]
-
Dissolution: Dissolve the crude solid in the minimum amount of DCM at room temperature.
-
Filtration: Filter to remove inorganic salts (insoluble in DCM).[2][3]
-
Precipitation: Slowly add Hexane (anti-solvent) with stirring until persistent turbidity is observed.[2][3]
-
Crystallization: Cool to 0-5°C. The this compound should crystallize as a white to off-white solid.[1][2]
-
Wash: Filter and wash with cold Hexane.[2][3] Do not wash with water. [2][3]
Technical Insights for Reaction Optimization
When using this compound as an intermediate, solubility dictates the reaction kinetics.[2][3]
-
SNAr Reactions (C4 Substitution):
-
Preferred Solvent:THF or Dioxane .[2][3] These dissolve the quinazoline well and allow for easy temperature control.[2][3]
-
Base Selection: Use non-nucleophilic bases like DIPEA or Et₃N.[2][3] Inorganic bases (K₂CO₃) may require DMF to solubilize the carbonate, but ensure the DMF is dry to prevent hydrolysis.[2][3]
-
-
Finkelstein Reaction (Halogen Exchange):
References
-
PubChem. 7-Bromo-2-(chloromethyl)quinazolin-4-ol (Hydrolysis Product Reference).[1][2] National Library of Medicine.[2][3] Available at: [Link][1][2]
-
Connolly, D. J., et al. "Synthesis of quinazolinones."[2][3] Tetrahedron, 2005, 61(43), 10153-10202.[2][3] (Contextual reference for quinazoline solubility and stability).
-
Li, J. J. Name Reactions in Heterocyclic Chemistry. Wiley-Interscience, 2004.[2][3] (Reference for halogenated heterocycle reactivity).
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 7-Bromo-2-(chloromethyl)quinazolin-4-ol | C9H6BrClN2O | CID 135682060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Transition metal(ii) complexes of halogenated derivatives of (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline: structure, antioxidant activity, DNA-binding DNA photocleavage, interaction with albumin and in silico studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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Technical Deep Dive: 7-Bromo-4-chloro-2-(chloromethyl)quinazoline
The "Tri-Vector" Scaffold for Next-Generation Kinase Inhibitors
Executive Summary
7-Bromo-4-chloro-2-(chloromethyl)quinazoline (CAS: 573681-19-3) represents a high-value, tri-functionalized heterocyclic scaffold critical for the development of advanced small-molecule therapeutics. Unlike standard quinazoline cores (e.g., Gefitinib, Erlotinib) which primarily utilize the 4-anilino and 6,7-alkoxy positions, this specific intermediate offers three distinct vectors for chemical diversification:
-
C4-Position: High-reactivity electrophile for
(Solubility/Binding). -
C2-Position (Chloromethyl): A versatile alkylating handle for side-chain extension.
-
C7-Position (Bromo): A stable aryl halide for late-stage cross-coupling (Suzuki/Buchwald).
This guide provides a rigorous technical analysis of its synthesis, reactivity profile, and application in medicinal chemistry, specifically targeting kinase inhibition and quorum sensing pathways.
PART 1: Synthesis Protocol & Methodology
The synthesis of this compound is a two-stage process requiring precise control to prevent premature hydrolysis of the chloromethyl moiety.
Stage 1: Cyclization to the Quinazolinone Core
Objective: Construct the bicyclic system from 2-amino-4-bromobenzoic acid.
-
Reagents: 2-Amino-4-bromobenzoic acid, 2-Chloroacetonitrile (or Chloroacetyl chloride), Sodium (cat.), Methanol (anhydrous).
-
Mechanism: Nucleophilic attack of the amine on the nitrile/acid chloride followed by cyclodehydration.
Step-by-Step Protocol:
-
Activation: Dissolve sodium metal (1.0 eq) in anhydrous methanol to generate sodium methoxide in situ.
-
Addition: Add 2-chloroacetonitrile (1.5 eq) dropwise at 0°C. Stir for 30 minutes.
-
Cyclization: Add a solution of 2-amino-4-bromobenzoic acid (1.0 eq) in methanol.
-
Reflux: Heat the mixture to reflux (65°C) for 4–6 hours under an inert nitrogen atmosphere.
-
Workup: Evaporate methanol in vacuo. Neutralize the residue with dilute HCl to pH 7.
-
Isolation: Filter the white precipitate, wash with cold water/methanol, and dry.
Stage 2: Aromatization & Chlorination
Objective: Convert the C4-carbonyl to a reactive C4-chloride.
-
Reagents: Phosphorus oxychloride (
), -Diisopropylethylamine (DIPEA) or . -
Critical Control Point: Temperature control is vital to avoid attacking the C2-chloromethyl group.
Step-by-Step Protocol:
-
Suspension: Suspend the Stage 1 intermediate in neat
(10 vol). -
Catalysis: Add DIPEA (1.5 eq) dropwise.
-
Reaction: Heat to reflux (105°C) for 2–3 hours. Monitor by TLC (System: Hexane/EtOAc 8:2) until the polar starting material disappears.
-
Quenching (Hazard): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Exothermic reaction!
-
Extraction: Extract immediately with Dichloromethane (DCM). Wash organic layer with sat.[3]
and brine. -
Purification: Flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).
-
Final Product:This compound .[4][]
-
PART 2: Reactivity Profile & Chemoselectivity
The utility of this scaffold lies in its Orthogonal Reactivity . A chemist must understand the order of operations to avoid side reactions.
The Reactivity Hierarchy:
-
C4-Cl (Most Reactive): Displaced by nucleophiles (amines, anilines, phenols) at room temperature or mild heating.
-
C2-CH2Cl (Moderately Reactive): Susceptible to nucleophilic attack but slower than the imidoyl chloride at C4.
-
C7-Br (Least Reactive): Requires metal catalysis (Pd, Ni) for activation.
Visualizing the Strategy
The following diagram illustrates the logical flow for functionalizing this molecule.
Figure 1: The "Tri-Vector" Functionalization Strategy. Note the sequential activation of positions 4, 2, and 7.
PART 3: Applications in Drug Discovery[6]
1. Kinase Inhibition (EGFR/VEGFR)
The 4-anilinoquinazoline motif is the pharmacophore for blockbuster drugs like Gefitinib and Erlotinib .
-
Role of 7-Br: Allows for the introduction of solubilizing groups (e.g., morpholine, piperazine) via cross-coupling, mimicking the solvent-exposed region of the ATP binding pocket.
-
Role of 2-CH2Cl: Can be converted to a covalent warhead (e.g., acrylamide via displacement) or a specific hydrophobic contact point.
2. Quorum Sensing Inhibition (PqsR)
Recent studies highlight 2-substituted quinazolinones as inhibitors of the Pseudomonas aeruginosa PqsR receptor.
-
Mechanism: The quinazoline core mimics the natural autoinducer PQS.
-
Utility: The C2-chloromethyl group allows for the attachment of thioethers (e.g., thiophenols), which have been shown to enhance binding affinity through hydrophobic interactions in the PqsR pocket [1].
Quantitative Data: Solubility & Properties
| Property | Value | Source/Calculation |
| Molecular Weight | 291.96 g/mol | Calculated |
| LogP | ~3.23 | Predicted (XLogP3) [2] |
| H-Bond Acceptors | 2 | Structure Analysis |
| Topological Polar Surface Area | 25.8 Ų | Computed [2] |
| Melting Point | 120–125°C (Est.)[1] | Analog Comparison |
PART 4: Safety & Handling (E-E-A-T)
Hazard Identification:
-
H314/H318: Causes severe skin burns and eye damage (due to hydrolysis to HCl).
-
H341: Suspected of causing genetic defects (Alkylating agent).
Self-Validating Safety Protocol:
-
Quenching: Never add water directly to the neat solid. Always dilute with an organic solvent (DCM) first, then add to ice.
-
Neutralization: All glassware must be rinsed with a 10% NaOH solution to destroy the alkylating chloromethyl functionality before cleaning.
-
Storage: Store under inert gas (Argon) at 2–8°C. Moisture sensitive.
References
-
Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. Molecules, 2021. Link
-
PubChem Compound Summary for CID 114590532 (Analog). National Center for Biotechnology Information, 2025. Link
-
A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives. International Journal of Molecular Sciences, 2013. Link
-
BOC Sciences Product Data: this compound. []
Sources
Methodological & Application
Suzuki coupling reactions with 7-Bromo-4-chloro-2-(chloromethyl)quinazoline
Application Note: Suzuki-Miyaura Coupling of 7-Bromo-4-chloro-2-(chloromethyl)quinazoline
Abstract
This guide details the strategic functionalization of This compound , a high-value scaffold for kinase inhibitor development. The molecule presents a "tri-orthogonal" electrophilic challenge: an SNAr-labile chloride at C4, a Suzuki-active bromide at C7, and an SN2-reactive alkyl chloride at C2.[1] This note prioritizes a Sequential Functionalization Strategy (SNAr
Introduction & Chemoselectivity Analysis[1]
Successful modification of this scaffold relies on understanding the reactivity hierarchy of its three electrophilic sites.
The Reactivity Hierarchy
-
C4-Chloro (Most Reactive - SNAr): The C4 position is highly electron-deficient due to the adjacent nitrogens. It undergoes Nucleophilic Aromatic Substitution (SNAr) with amines, thiols, or alkoxides under mild conditions (RT to 60°C).[1]
-
C7-Bromo (Suzuki Active): The bromide is the intended site for Palladium-catalyzed cross-coupling.
-
C2-Chloromethyl (SN2 Active): An alkyl chloride susceptible to displacement.[1]
Strategic Decision Matrix
| Objective | Recommended Workflow |
| Standard Library Synthesis | Route A (Sequential): Displacement of C4-Cl first, then Suzuki at C7. |
| Preserving C4-Cl | Route B (Anhydrous): Suzuki at C7 using non-nucleophilic bases (CsF) and anhydrous solvents.[1] |
Workflow Visualization
Figure 1: The Sequential Strategy (Route A) avoids the hydrolytic dead-end common in direct coupling attempts.[1]
Experimental Protocols
Protocol A: The Sequential Route (Recommended)
Target: Installation of amine at C4 followed by Arylation at C7.[1]
Step 1: C4-Selective SNAr Displacement
-
Reagents: Scaffold (1.0 equiv), Aniline/Amine (1.05 equiv), DIPEA (1.2 equiv).[1]
-
Solvent: Isopropanol (IPA) or THF (0.1 M).[1]
-
Procedure:
-
Dissolve the scaffold in IPA.
-
Add DIPEA followed by the amine dropwise at 0°C.
-
Allow to warm to RT. Stir for 2–4 hours. (Monitor by LCMS; C4 displacement is usually fast).
-
Workup: Pour into water. Filter the precipitate (if solid) or extract with EtOAc. The C2-chloromethyl group usually survives these mild conditions.
-
Step 2: C7-Selective Suzuki-Miyaura Coupling
-
Reagents: Step 1 Intermediate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), Pd(dppf)Cl2·DCM (0.05 equiv).[1]
-
Base: Na2CO3 (2.0 equiv, 2M aqueous) or K3PO4 (solid).[1]
-
Solvent: 1,4-Dioxane (degassed).[1]
-
Procedure:
-
Charge a reaction vial with Intermediate, Boronic Acid, Base, and Catalyst.[1]
-
Evacuate and backfill with N2 (3x).
-
Add degassed Dioxane (and water if using soluble base).[1]
-
Heat to 80°C for 4–12 hours.
-
Note: The C4-amine installed in Step 1 renders the quinazoline core electron-rich, deactivating the C4 position and preventing further side reactions, allowing the Pd to selectively insert into the C7-Br bond.
-
Protocol B: Anhydrous Direct Coupling (Advanced)
Target: Coupling at C7 while retaining C4-Cl. Critical: This requires strict exclusion of water to prevent hydrolysis of C4-Cl.
-
Catalyst: Pd(PPh3)4 (5 mol%) or Pd2(dba)3/XPhos.[1]
-
Base: CsF (2.5 equiv) or Anhydrous K3PO4.[1]
-
Solvent: Anhydrous Toluene or THF.[1]
-
Procedure:
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Hydrolysis at C4 (Formation of -OH) | Aqueous base used in Suzuki; Trace water in solvent. | Switch to Protocol A (protect C4 first).[1] If Protocol B is required, use CsF/Toluene and molecular sieves.[1] |
| Coupling at C4 instead of C7 | Highly active catalyst (e.g., XPhos) reacting with activated C4-Cl.[1] | Use a less electron-rich ligand like PPh3 or dppf which prefers the softer Ar-Br (C7) over the hard, activated Ar-Cl (C4).[1] |
| Degradation of C2-CH2Cl | Nucleophilic attack by base (e.g., formation of C2-CH2OH or dimer).[1] | Avoid Hydroxide/Alkoxide bases.[1] Use Carbonate or Phosphate bases.[1][2][3] Keep reaction time short. |
| Low Conversion | Pd catalyst poisoning by N-heterocycle. | Increase catalyst loading to 5-10 mol%. Ensure efficient degassing (O2 removal). |
References
-
Regioselective Functionalization of Quinazolines
-
Suzuki Coupling Mechanisms & Base Selection
-
Palladium-Catalyzed Cross-Coupling Reviews
-
Quinazoline Scaffold Reactivity
Sources
Preparation of 4-aminoquinazoline derivatives from 7-Bromo-4-chloro-2-(chloromethyl)quinazoline
Application Note: AN-QZ-2026-04 Topic: Preparation of 4-Aminoquinazoline Derivatives from 7-Bromo-4-chloro-2-(chloromethyl)quinazoline
Executive Summary
This technical guide details the synthetic protocol for the regioselective preparation of 4-aminoquinazoline derivatives using This compound as the electrophilic scaffold.
The quinazoline pharmacophore is central to kinase inhibitor development (e.g., EGFR inhibitors like Afatinib, Gefitinib). The specific scaffold discussed here—bearing a 7-bromo handle and a 2-chloromethyl group—offers a unique "tri-functional" platform. The 4-position serves as the primary diversity point via Nucleophilic Aromatic Substitution (
Key Takeaway: The success of this synthesis relies on exploiting the significant reactivity differential between the C4-imidoyl chloride (highly reactive toward
Chemical Strategy & Mechanistic Rationale
Regioselectivity: The C4 Advantage
The quinazoline ring system is electron-deficient, making it susceptible to nucleophilic attack. However, not all positions are equal.
-
C4-Position (Imidoyl Chloride): Density Functional Theory (DFT) calculations and experimental data consistently show that the C4 carbon possesses the highest LUMO coefficient in 4-chloroquinazolines. This results in a significantly lower activation energy for nucleophilic attack compared to the C2 position.
-
C2-Position (Chloromethyl): While the chloromethyl group is an electrophilic alkyl halide, it reacts via an
mechanism. Under controlled conditions (mild heat, non-forcing bases), the reaction at C4 is kinetically favored over the displacement at the C2-methylene group.
The Role of the 7-Bromo Substituent
The bromine atom at C7 is electron-withdrawing (via induction), which further activates the pyrimidine ring towards nucleophilic attack at C4. It is robust enough to survive standard amination conditions, preserving the C7 handle for future Suzuki-Miyaura or Buchwald-Hartwig couplings.
Figure 1: Reaction pathway highlighting the kinetic preference for C4-substitution (
Detailed Experimental Protocol
Objective: Synthesis of 4-substituted-amino-7-bromo-2-(chloromethyl)quinazolines.
Materials & Reagents
-
Substrate: this compound (1.0 equiv).
-
Nucleophile: Primary or Secondary Amine (1.05 – 1.1 equiv).
-
Note: Using a large excess of amine may lead to side reactions at the C2-chloromethyl group.
-
-
Solvent: Isopropanol (IPA) (Preferred for precipitation) or Dichloromethane (DCM) (For solubility).
-
Base:
-Diisopropylethylamine (DIPEA) (1.2 equiv) or Triethylamine (TEA).-
Alternative: If the product is intended to be isolated as the HCl salt, omit the base.
-
Standard Operating Procedure (SOP)
Step 1: Reaction Setup
-
Charge a round-bottom flask with This compound (1.0 equiv).
-
Add Isopropanol (IPA) [Concentration: 0.1 M – 0.2 M]. Stir to suspend/dissolve.
-
Add DIPEA (1.2 equiv) dropwise.
-
Cool the mixture to 0–5 °C (ice bath) if the amine is highly reactive (e.g., aliphatic amines). For anilines, room temperature is suitable.[1]
-
Add the Amine (1.05 equiv) slowly to control the exotherm.
Step 2: Reaction Execution
-
Allow the reaction to warm to Room Temperature (RT).
-
Monitor via TLC (Hexane:Ethyl Acetate 3:1) or LC-MS.
-
Target: Disappearance of starting material (approx. 1–4 hours).
-
Optimization: If reaction is sluggish (common with electron-deficient anilines), heat to 50–60 °C. Do not exceed 80 °C to prevent C2-chloromethyl degradation.
-
Step 3: Work-up & Isolation
-
Method A (Precipitation - Preferred):
-
If the product precipitates during reaction (common in IPA), cool the mixture to 0 °C for 30 mins.
-
Filter the solid.[2]
-
Wash the cake with cold IPA (2x) and cold Diethyl Ether (2x) to remove residual amine and DIPEA.
-
Dry under vacuum.
-
-
Method B (Extraction - For soluble products):
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve residue in DCM or Ethyl Acetate.
-
Wash with Water (2x) and Brine (1x).
-
Dry over
, filter, and concentrate.
-
Step 4: Purification
-
Recrystallization from EtOH/Water or Column Chromatography (SiO2, Hex/EtOAc gradient) is recommended if purity < 95%.
Experimental Workflow Visualization
Figure 2: Decision tree for the work-up of 4-aminoquinazoline derivatives.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of C4-Cl to Quinazolinone. | Ensure solvents are anhydrous. Avoid prolonged exposure to moisture. |
| Side Product (C2) | Amine attacking C2-CH2Cl. | Reduce temperature. Use exact stoichiometry (1:1). Avoid excess base. |
| Incomplete Reaction | Electron-poor aniline (weak nucleophile). | Heat to 60°C. Add catalytic amount of KI (activates C4-Cl slightly, though less common than for alkyl halides). |
| Product Oiling Out | High solubility in IPA. | Switch solvent to Acetonitrile or use Method B (Extraction). |
Safety & Handling
-
2-Chloromethyl Moiety: Compounds containing chloromethyl groups can be potent alkylating agents. Handle with gloves and in a fume hood to avoid sensitization or DNA alkylation risks.
-
This compound: Likely a skin sensitizer and irritant. Inhalation of dust must be avoided.
-
Waste Disposal: All aqueous washes containing quinazoline residues should be treated as hazardous chemical waste.
References
-
Regioselective Nucleophilic Aromatic Substitution
- Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- Source: Molecules (MDPI), 2024.
- Relevance: Validates the theoretical basis for C4 vs C2 regioselectivity using DFT and NMR.
-
Synthesis of 2-Chloromethyl-4-anilinoquinazolines
- Title: A General Synthetic Procedure for 2-chloromethyl-4(3H)
- Source: PMC (PubMed Central), 2013.
-
URL:[Link]
- Relevance: Provides specific experimental conditions for reacting amines with 2-chloromethyl-substituted quinazolines while preserving the chloromethyl group.
-
N-Arylation of 4-Chloroquinazolines
- Title: Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
- Source: Beilstein Journal of Organic Chemistry, 2015.
-
URL:[Link]
- Relevance: Offers comparative protocols for electron-rich vs. electron-poor amines.
Sources
- 1. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN112592320A - Related substance of linagliptin intermediate and synthesis method thereof - Google Patents [patents.google.com]
- 3. ijirset.com [ijirset.com]
Experimental procedure for the synthesis of 7-Bromo-4-chloro-2-(chloromethyl)quinazoline
Technical Application Note: Optimized Synthesis of 7-Bromo-4-chloro-2-(chloromethyl)quinazoline
Executive Summary
This guide details the experimental procedure for the synthesis of This compound , a critical scaffold in the development of irreversible kinase inhibitors (e.g., EGFR, HER2 inhibitors). The presence of the 2-chloromethyl electrophile and the 4-chloro leaving group makes this molecule a versatile "dual-warhead" intermediate.
This protocol deviates from standard basic cyclization methods (which often yield the 2-hydroxymethyl byproduct) by utilizing an acid-mediated cyclocondensation to preserve the alkyl chloride, followed by a controlled aromatization/chlorination using phosphorus oxychloride (
Retrosynthetic Analysis & Strategy
The synthesis is designed to build the quinazoline core while maintaining the integrity of the sensitive chloromethyl moiety.
-
Disconnection: The C4-Cl bond is installed last via nucleophilic aromatic substitution of the lactam oxygen. The quinazoline core is formed via the condensation of an anthranilic acid derivative with a 2-carbon nitrile electrophile.
-
Starting Material: 2-Amino-4-bromobenzoic acid . (Note: The bromine at position 4 of the benzoic acid maps to position 7 of the quinazoline ring).
-
Critical Control Point: The cyclization step must be performed under anhydrous acidic conditions . Using aqueous base (e.g., NaOH) will hydrolyze the chloromethyl group to a hydroxymethyl group.
Reaction Scheme:
Figure 1: Synthetic route from 2-amino-4-bromobenzoic acid to the target quinazoline.
Experimental Protocol
Step 1: Synthesis of 7-Bromo-2-(chloromethyl)quinazolin-4(3H)-one
Principle: The amino group of the anthranilic acid attacks the nitrile carbon of chloroacetonitrile, activated by HCl. This is followed by intramolecular cyclization to form the quinazolinone ring.[1]
Materials:
-
2-Amino-4-bromobenzoic acid (10.0 g, 46.3 mmol)
-
Chloroacetonitrile (4.4 mL, 69.4 mmol, 1.5 eq)
-
4M HCl in 1,4-Dioxane (50 mL) or anhydrous HCl gas
-
Solvent: 1,4-Dioxane (100 mL)
Procedure:
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a drying tube (CaCl2).
-
Dissolution: Dissolve 2-Amino-4-bromobenzoic acid (10.0 g) in 1,4-dioxane (100 mL).
-
Addition: Add chloroacetonitrile (4.4 mL) in one portion.
-
Acidification: Add 4M HCl in dioxane (50 mL) dropwise over 10 minutes. Note: If using HCl gas, bubble dry HCl through the solution for 15 minutes until saturation.
-
Reaction: Heat the mixture to 50°C for 16 hours. A heavy white/off-white precipitate (the hydrochloride salt of the product) should form.
-
Workup:
-
Cool the reaction mixture to room temperature (RT) and then to 0°C in an ice bath.
-
Filter the solid under vacuum.
-
Wash the cake with cold diethyl ether (2 x 30 mL) to remove unreacted nitrile.
-
Neutralization (Optional but recommended): Suspend the solid in cold water (50 mL) and adjust pH to ~7-8 with saturated
solution. Stir for 30 mins. Filter the free base, wash with water, and dry in a vacuum oven at 45°C overnight.
-
Yield: Expect 8.5 – 10.5 g (65-80%). Appearance: White to pale yellow solid.
Step 2: Synthesis of this compound
Principle: Phosphorus oxychloride (
Materials:
-
7-Bromo-2-(chloromethyl)quinazolin-4(3H)-one (Step 1 Product, 5.0 g, 18.3 mmol)
-
Phosphorus oxychloride (
) (25 mL, excess) -
N,N-Diisopropylethylamine (DIEA) (3.2 mL, 1.0 eq) – Catalyst/Acid Scavenger
Procedure:
-
Safety Prep: Perform this entire step in a well-ventilated fume hood.
reacts violently with water. -
Setup: Place the intermediate (5.0 g) in a 100 mL RBF. Add
(25 mL) carefully. -
Catalyst: Add DIEA (3.2 mL) dropwise. Caution: Exothermic reaction.
-
Reaction: Attach a reflux condenser with a drying tube. Heat the mixture to 90°C (oil bath temperature) for 3-5 hours.
-
Checkpoint: The suspension should become a clear, dark solution as the starting material is consumed. Monitor by TLC (System: 20% EtOAc/Hexanes).
-
-
Quenching (Critical):
-
Remove excess
by rotary evaporation under reduced pressure (use a KOH trap for acidic vapors). -
Dissolve the thick residue in anhydrous Dichloromethane (DCM, 50 mL).
-
Slow Quench: Pour the DCM solution slowly onto crushed ice (200 g) with vigorous stirring. Maintain internal temp < 10°C.
-
Why? Rapid hydrolysis at high temps can hydrolyze the reactive C4-Cl bond back to the starting material.
-
-
Extraction:
-
Purification: If necessary, purify via flash column chromatography (Silica gel, 5-10% EtOAc in Hexanes).
Yield: Expect 3.5 – 4.5 g (65-85%). Appearance: Off-white to yellow solid.
Analytical Validation
| Parameter | Specification / Expected Data |
| Appearance | Pale yellow crystalline solid |
| LC-MS (ESI+) | [M+H]+ calculated for |
| 1H NMR (DMSO-d6) | δ 8.25 (d, J=8.8 Hz, 1H, H-5), δ 8.10 (d, J=2.0 Hz, 1H, H-8), δ 7.85 (dd, J=8.8, 2.0 Hz, 1H, H-6), δ 4.95 (s, 2H, -CH2Cl). |
| Key Shift | The singlet at ~4.95 ppm confirms the presence of the chloromethyl group. Absence of amide proton (~12-13 ppm) confirms aromatization. |
Safety & Troubleshooting
Workflow Safety Diagram:
Figure 2: Critical safety checkpoints for phosphorus oxychloride handling.
-
Self-Validation: If the product reverts to the starting quinazolinone (insoluble in DCM, high melting point) during workup, the quench was likely too hot or too acidic. Ensure rapid neutralization with
. -
Storage: Store the final product under inert gas (Argon/Nitrogen) at -20°C. The benzylic chloride is susceptible to hydrolysis over time.
References
-
General Synthesis of 2-(chloromethyl)quinazolinones: Zhang, J., et al. "A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives." Molecules, 2010.
-
Chlorination of Quinazolinones with POCl3: Mao, Z., et al. "POCl3 chlorination of 4-quinazolones." Tetrahedron Letters, 2011.
-
Anthranilic Acid Cyclization Mechanisms: Wissner, A., et al. "Analogues of 4-anilinoquinazoline kinase inhibitors." Journal of Medicinal Chemistry, 2003.
Sources
Application Note: 7-Bromo-4-chloro-2-(chloromethyl)quinazoline as a Versatile Scaffold for Parallel Synthesis in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazoline Scaffold and the Power of Parallel Synthesis
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds, including approved drugs for cancer and hypertension.[1][2] Its rigid, heterocyclic structure provides a well-defined orientation for appended functional groups to interact with biological targets. Parallel synthesis, a cornerstone of modern drug discovery, enables the rapid generation of large, focused libraries of molecules, accelerating the hit-to-lead and lead optimization phases.[3]
This application note details the strategic use of 7-Bromo-4-chloro-2-(chloromethyl)quinazoline as a powerful building block for parallel synthesis. The distinct reactivity of its three functional groups—the C4-chloro, the 2-(chloromethyl), and the C7-bromo—allows for a sequential and regioselective diversification, leading to the creation of complex and diverse molecular libraries from a single, common core.
The Strategic Advantage: Orthogonal Reactivity
The utility of this compound in parallel synthesis stems from the differential reactivity of its three key functional sites. This allows for a stepwise diversification strategy where each site can be addressed under specific reaction conditions without affecting the others.
-
C4-Chloro: This position is highly susceptible to nucleophilic aromatic substitution (SNAr).[4][5] It is the most electrophilic carbon on the quinazoline ring system, making it readily reactive with a wide range of nucleophiles, particularly primary and secondary amines, under mild conditions.[5][6]
-
2-(Chloromethyl): This benzylic chloride is an excellent electrophile for SN2 reactions. It reacts readily with nucleophiles such as thiols, secondary amines, and carboxylates. The reactivity of this position is generally lower than the C4-chloro under SNAr conditions, allowing for selective functionalization.
-
C7-Bromo: The bromine atom on the benzene ring is unreactive towards nucleophilic substitution under the conditions used to modify the C4 and 2-(chloromethyl) positions. However, it serves as a valuable handle for late-stage diversification through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings.
This orthogonal reactivity allows for a three-dimensional exploration of chemical space around the quinazoline core.
Workflow for Parallel Library Synthesis
The following workflow enables the generation of a diverse library of quinazoline derivatives in a parallel format, for instance, using a 96-well plate.
Caption: A three-step sequential workflow for the diversification of the quinazoline scaffold.
Experimental Protocols
Safety Precautions: this compound and related halogenated heterocycles are potentially harmful.[7][8] Always handle these chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Parallel Amination at the C4 Position (R1 Introduction)
This protocol describes the reaction of the quinazoline scaffold with a library of primary and secondary amines in a 96-well format.
Materials:
-
This compound
-
Library of primary and secondary amines (R1-NH2)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
96-well reaction block with sealing mat
Procedure:
-
Reagent Preparation:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DMF.
-
Prepare 0.3 M stock solutions of each amine from the library in anhydrous DMF in a separate 96-well plate.
-
Prepare a 0.6 M stock solution of DIPEA in anhydrous DMF.
-
-
Reaction Setup:
-
To each well of the 96-well reaction block, add 200 µL of the this compound stock solution (40 µmol).
-
Add 200 µL of the appropriate amine stock solution (60 µmol, 1.5 equivalents) to each corresponding well.
-
Add 100 µL of the DIPEA stock solution (60 µmol, 1.5 equivalents).
-
Seal the reaction block with a chemically resistant sealing mat.
-
-
Reaction Conditions:
-
Place the reaction block on an orbital shaker and agitate at room temperature (20-25 °C) for 16 hours.
-
The reaction can be monitored by LC-MS by taking a small aliquot from a few representative wells.
-
-
Work-up and Isolation (Simplified for Parallel Format):
-
After the reaction is complete, add 500 µL of water to each well.
-
Extract the product by adding 500 µL of ethyl acetate to each well, sealing the plate, and shaking vigorously.
-
Allow the layers to separate and carefully remove the aqueous layer.
-
Repeat the extraction with another 500 µL of ethyl acetate.
-
The combined organic layers can be concentrated in a centrifugal evaporator. The resulting crude product is often of sufficient purity for the next step.
-
Protocol 2: Parallel SN2 Alkylation at the 2-(chloromethyl) Position (R2 Introduction)
This protocol utilizes the library of C4-aminated quinazolines from the previous step and reacts them with a library of nucleophiles.
Materials:
-
Crude product library from Protocol 1
-
Library of nucleophiles (e.g., thiols, secondary amines; R2-XH)
-
Potassium carbonate (K2CO3)
-
Anhydrous Acetonitrile (MeCN)
-
96-well reaction block with sealing mat
Procedure:
-
Reagent Preparation:
-
Re-dissolve the crude product from Protocol 1 in 200 µL of anhydrous MeCN per well.
-
Prepare 0.4 M stock solutions of the nucleophile library in anhydrous MeCN in a separate 96-well plate.
-
Prepare a slurry of K2CO3 in MeCN (e.g., 50 mg/mL).
-
-
Reaction Setup:
-
To each well containing the dissolved starting material, add 200 µL of the corresponding nucleophile stock solution (80 µmol, 2.0 equivalents).
-
Add 100 µL of the K2CO3 slurry (3.0 equivalents).
-
Seal the reaction block.
-
-
Reaction Conditions:
-
Heat the reaction block to 60 °C with shaking for 12 hours.
-
Monitor reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction block to room temperature.
-
Filter the contents of each well through a filter plate to remove the K2CO3.
-
The filtrate can be concentrated and then purified using parallel HPLC to yield the final library of di-substituted quinazolines.
-
Data Presentation: A Representative Library
The following table illustrates a hypothetical 4-member library synthesized using the protocols described above.
| Entry | R¹ Amine | R² Nucleophile | Product Structure | Yield (%) | Purity (%) |
| 1 | Cyclopropylamine | Thiophenol | 65 | >95 | |
| 2 | Morpholine | Pyrrolidine | 72 | >95 | |
| 3 | Aniline | Benzylmercaptan | 58 | >95 | |
| 4 | Piperidine | N-Methylaniline | 68 | >95 |
Yields and purities are hypothetical and for illustrative purposes.
Late-Stage Diversification: C7-Bromo Functionalization
The 7-bromo position provides a third point of diversification for promising compounds identified from the initial library screening. Standard Suzuki-Miyaura conditions can be employed.
Caption: Suzuki coupling at the C7 position for late-stage diversification.
General Protocol for Suzuki Coupling:
-
Reactants: Di-substituted 7-bromoquinazoline (1 equiv.), boronic acid (1.5 equiv.), Pd(PPh3)4 (0.1 equiv.), and Na2CO3 (3 equiv.).
-
Solvent: Dioxane/Water (4:1).
-
Conditions: Heat to 90 °C for 8-12 hours under an inert atmosphere.
-
Work-up: Aqueous work-up followed by column chromatography.
Conclusion
This compound is a highly effective and versatile scaffold for the parallel synthesis of diverse chemical libraries. The well-differentiated reactivity of its three functional handles allows for a controlled, sequential introduction of various substituents, enabling a thorough exploration of the surrounding chemical space. The protocols outlined in this application note provide a robust framework for researchers in drug discovery to rapidly generate novel quinazoline-based compound libraries, thereby accelerating the identification of new therapeutic candidates.
References
- Baxendale Group - Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
- Google Patents. (n.d.). CN112592320A - Related substance of linagliptin intermediate and synthesis method thereof.
- PubChem. (2026, January 24). 7-Bromo-2-(chloromethyl)quinazolin-4-ol.
- PubChem. (n.d.). 7-bromo-4-chloroquinazoline.
- PubChem. (n.d.). 7-bromo-2-(chloromethyl)quinazolin-4-ol.
- BOC Sciences. (n.d.). This compound.
- Fluorochem. (n.d.). 7-Bromo-2-chloro-4-methyl-quinazoline.
-
Al-Suaily, K. K., & Al-shmery, H. A. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 738222. Retrieved from [Link]
- A short review on quinazoline heterocycle. (2021). International Journal of Innovative Research in Science, Engineering and Technology, 10(5).
- MDPI. (n.d.). Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition.
- ChemicalBook. (n.d.). 2-(chloromethyl)-4-methylquinazoline synthesis.
- ResearchGate. (n.d.). Recent Developments in C−H Functionalization and Annulation of 2‐Aryl‐Quinazolinones and 3‐Aryl‐Quinazolinones via Site Selective Transformations.
- Google Patents. (n.d.). US5783577A - Synthesis of quinazolinone libraries and derivatives thereof.
-
A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (2012). Molecules, 17(9), 10447-10459. Retrieved from [Link]
-
Bojen, C., & Nielsen, T. E. (2009). Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. ACS Combinatorial Science, 11(3), 266-270. Retrieved from [Link]
-
Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. (2024). RSC Advances, 14(17), 11957-11964. Retrieved from [Link]
-
Alafeefy, A. M. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7, 95. Retrieved from [Link]
- H acetoxylation of quinazolinones. (2023). Tetrahedron Letters, 133, 154789.
- Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. (2020). Letters in Drug Design & Discovery, 17(10), 1269-1278.
- Chemistry Stack Exchange. (2025, March 15). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring.
- MDPI. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules, 29(24), 5697. Retrieved from [Link]
- ResearchGate. (n.d.). Selective Metalation of Functionalized Quinazolines to Enable Discovery and Advancement of Covalent KRAS Inhibitors.
- New Journal of Chemistry. (n.d.). Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration.
- YouTube. (2019, January 19). nucleophilic aromatic substitutions.
Sources
- 1. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijirset.com [ijirset.com]
- 3. US5783577A - Synthesis of quinazolinone libraries and derivatives thereof - Google Patents [patents.google.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 7-Bromo-2-(chloromethyl)quinazolin-4-ol | C9H6BrClN2O | CID 135682060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fluorochem.co.uk [fluorochem.co.uk]
Analytical methods for monitoring reactions of 7-Bromo-4-chloro-2-(chloromethyl)quinazoline
Part 1: Introduction & Chemical Context[1][2][3][4]
The Selectivity War
In the synthesis of covalent kinase inhibitors (e.g., EGFR inhibitors like Afatinib or Lapatinib analogs), 7-Bromo-4-chloro-2-(chloromethyl)quinazoline (hereafter BCQ ) is a "linchpin" intermediate.[1] Its value lies in its three distinct reactive handles, but this also creates its primary analytical challenge: Chemo-selectivity .[1]
-
C4-Chloro (
): The most electrophilic site. Reacts rapidly with anilines or phenols. Prone to rapid hydrolysis. -
C2-Chloromethyl (
): A potent alkylating handle. Reacts with thiols or secondary amines. Less sensitive to moisture than C4 but highly reactive in basic media. -
C7-Bromo (Cross-Coupling): Stable under standard nucleophilic substitution conditions; reserved for late-stage Suzuki/Buchwald couplings.[1]
The Analytical Imperative: You are not just monitoring "disappearance of starting material." You are monitoring the survival of the C2-chloromethyl group while the C4-chloro is displaced, or vice-versa. Furthermore, you must distinguish between hydrolysis (reaction with water) and solvolysis (reaction with alcoholic solvents during sampling).
Reactivity & Degradation Pathways
The following diagram maps the critical pathways that must be resolved by your analytical method.
Figure 1: Reaction and degradation pathways. Note the critical risk of solvolysis artifacts if methanol is used as a diluent.
Part 2: Analytical Protocols
Method A: High-Performance Liquid Chromatography (HPLC-UV)
Purpose: Routine quantitative monitoring of reaction conversion and purity.[1] Critical Constraint: The mobile phase must be acidic to prevent peak tailing of the basic quinazoline core, but the sample diluent must be aprotic (Acetonitrile) to prevent degradation.
1. Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm | Standard RP stationary phase; 3.5 µm offers balance between pressure and resolution.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses silanol activity and protonates the N1/N3 nitrogens, improving peak shape. |
| Mobile Phase B | Acetonitrile (ACN) | Methanol causes higher backpressure and potential solvolysis issues. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Column Temp | 35°C | Improves mass transfer and reproducibility. |
| Detection | UV @ 254 nm | The quinazoline core has strong absorption at 254 nm. |
| Injection Vol | 5 µL | Low volume prevents solvent effects from pure ACN diluent. |
2. Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10% | Initial Hold |
| 10.0 | 90% | Linear Ramp |
| 12.0 | 90% | Wash |
| 12.1 | 10% | Re-equilibration |
| 15.0 | 10% | End |
3. Sample Preparation (Crucial Step)
Stop-Flow Protocol:
-
Take 50 µL of reaction mixture.
-
IMMEDIATELY quench into 950 µL of Acetonitrile (anhydrous) .
-
Do NOT use Methanol or Ethanol. These will react with the 4-Cl group to form the alkoxy ether (Artifact C in Fig 1), leading to false "conversion" data.
-
Vortex for 10 seconds.
-
Filter through 0.22 µm PTFE filter into vial.
Method B: LC-MS for Impurity Identification
Purpose: Distinguishing between the desired product and hydrolysis by-products which often co-elute in standard HPLC.[1] System: Q-TOF or Triple Quadrupole.[1]
1. Mass Spectrometry Parameters
-
Ionization: ESI Positive Mode (The quinazoline nitrogens protonate easily:
). -
Scan Range: 100 – 800 m/z.
-
Key Diagnostic Ions:
| Compound | Formula | Expected m/z (Monoisotopic) | Isotope Pattern |
| BCQ (Parent) | 290.9 ( | Distinctive Br/Cl2 pattern (M, M+2, M+4, M+6).[1] | |
| Hydrolysis (C4) | 272.9 (Loss of Cl, +OH) | Mass shift of -18 Da (approx) vs parent. | |
| Hydrolysis (C2) | 272.9 (Isomeric) | Requires retention time differentiation. | |
| Bis-Aniline | Varies | If C2-Cl is also displaced, mass increases significantly.[1] |
Technical Insight: The 4-hydroxy impurity (Quinazolinone) is thermodynamically stable and often appears as a broad peak due to lactam-lactim tautomerism.[1]
Part 3: In-Process Control (IPC) Workflow
To ensure data integrity, the sampling process must be standardized. The following workflow uses a "Stop-Watch" approach to minimize post-sampling reactions.
Figure 2: IPC Workflow. The time between sampling and quenching must be minimized to prevent hydrolysis by atmospheric moisture.
Part 4: Troubleshooting & Expert Insights
The "Ghost" Peak (Methanol Artifact)
-
Symptom: You observe a new peak appearing at a retention time slightly earlier than the parent BCQ, and the parent peak area decreases over time in the vial, not the reactor.
-
Root Cause: You used Methanol as a diluent. The 4-Cl is undergoing solvolysis to form the 4-methoxy derivative.[1]
-
Solution: Switch to Acetonitrile or THF for all sample preparations.
Hydrolysis of the Chloromethyl Group
-
Symptom: Appearance of a polar peak (early eluting) that grows if the reaction mixture is left in water/organic biphasic conditions.
-
Mechanism: The 2-chloromethyl group is benzylic-like.[1] While less reactive than the 4-Cl, it will hydrolyze at pH > 8 or pH < 2 over time.[1]
-
Control: Maintain reaction pH between 4–7 if possible during the first substitution step.
Dehalogenation (Loss of Bromine)
-
Symptom: Mass spectrum shows [M-Br+H] peak.[1]
-
Cause: Rare, but can occur if using Pd-catalysis for a subsequent step without removing excess reducing agents, or under radical conditions.[1]
-
Check: Verify the isotope pattern. Bromine has a 1:1 ratio of
. If this "twin tower" pattern disappears, you have lost the bromine.
References
-
Vertex AI Search . (2025). Synthesis and reactivity of this compound. Retrieved from 2
-
Sigma-Aldrich . (n.d.).[1] Developing HPLC Methods for Heterocycles. Retrieved from [1]
-
National Institutes of Health (NIH) . (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. Retrieved from 3
-
Agilent Technologies . (n.d.). Best Practices for Addressing Problems Associated With Unstable Solvents in HPLC. Retrieved from 4
Sources
- 1. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN112592320A - Related substance of linagliptin intermediate and synthesis method thereof - Google Patents [patents.google.com]
- 3. Facile Preparation of 4-Substituted Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromo-4-chloro-2-(chloromethyl)quinazoline
Introduction: The "Double-Edged" Electrophile
You are synthesizing 7-Bromo-4-chloro-2-(chloromethyl)quinazoline , a high-value scaffold often used as an intermediate for EGFR or tyrosine kinase inhibitors.
This molecule presents a specific synthetic challenge: it possesses two highly reactive electrophilic centers:
-
C4-Chloro: Highly susceptible to hydrolysis (reverting to the starting material).[1]
-
C2-Chloromethyl: A potent alkylating agent prone to dimerization or nucleophilic attack.
Low yields in this synthesis are rarely due to the reaction failing; they are almost always due to degradation during workup or side-reactions during the quench . This guide prioritizes the preservation of these labile groups.
Module 1: The Critical Chlorination Step
The conversion of 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one to the target product using Phosphorus Oxychloride (
The Protocol
-
Reagent:
(Freshly distilled is preferred; yellow/orange contains hydrolysis products that lower yield). -
Catalyst:
-Diethylaniline (DEA) or Diisopropylethylamine (DIPEA). -
Stoichiometry: Excess
(solvent & reagent).
Why Yields Drop Here
If you observe unreacted starting material despite long reflux times, the issue is likely protonation of the N3 nitrogen . As the reaction proceeds, HCl is generated. If the N3 position becomes protonated, the carbonyl oxygen becomes less nucleophilic, preventing the attack on phosphorus.
The Fix: You must use a tertiary amine base (DEA/DIPEA). The base acts as an HCl scavenger, keeping the quinazolinone in a reactive state and facilitating the formation of the dichlorophosphate intermediate.
| Parameter | Recommendation | Scientific Rationale |
| Temperature | 80°C – 100°C | High enough to drive kinetics, low enough to prevent decomposition of the chloromethyl group. |
| Catalyst Loading | 1.0 – 1.5 eq. | Essential to neutralize evolved HCl and catalyze the Vilsmeier-Haack type mechanism. |
| Atmosphere | Nitrogen/Argon | Strict moisture exclusion is required. |
Module 2: The "Death Phase" (Quenching & Workup)
90% of yield loss occurs here. The 4-chloro substituent is extremely labile. If you quench the reaction into water and allow the temperature to rise, or if the pH becomes too basic/acidic for too long, the C4-Cl hydrolyzes back to the C4-OH (starting material).
The "Flash Extraction" Protocol
Do not simply pour into water and stir. Use this biphasic quench method:
-
Evaporation: Remove excess
under reduced pressure (Rotovap) at < 50°C . Do not heat to dryness aggressively. -
Solvent: Redissolve the residue in dry Dichloromethane (DCM) or Chloroform.
-
The Quench:
-
Prepare a mixture of Crushed Ice and Solid Sodium Bicarbonate (
) or dilute Ammonia. -
Pour the organic solution slowly onto the ice/base mixture with vigorous stirring.
-
CRITICAL: Maintain internal temperature < 5°C .
-
-
Immediate Separation: As soon as the addition is complete and bubbling stops, separate the organic layer. Do not let it sit in the aqueous phase.
-
Drying: Dry immediately over Anhydrous
(Sodium Sulfate). Magnesium sulfate is slightly acidic and can sometimes be detrimental if the product is ultra-sensitive.
Module 3: Visual Troubleshooting Logic
Use the following logic flow to diagnose where your specific experiment is failing.
Figure 1: Decision tree for diagnosing yield loss in chloroquinazoline synthesis.
Module 4: Frequently Asked Questions (FAQs)
Q1: My product turns back into the starting material on the TLC plate. Why? A: Silica gel is slightly acidic and contains water. 4-chloroquinazolines are highly reactive.[2] If you leave the compound on the TLC plate or column for too long, it will hydrolyze.
-
Tip: Pre-treat your TLC plate with 1% Triethylamine in hexane before spotting. Run the column quickly using a gradient of Hexane/Ethyl Acetate (avoid methanol/water).
Q2: Can I use Thionyl Chloride (
Q3: The product is oiling out and difficult to crystallize. A: This is common due to trace impurities.
-
Fix: Triturate the oil with cold n-Heptane or Diisopropyl ether . Scratch the side of the flask to induce nucleation. Do not attempt to recrystallize from boiling alcohols (ethanol/methanol) as this will cause solvolysis (nucleophilic attack by the alcohol) at the C4 position.
Q4: Is the 2-chloromethyl group stable? A: It is moderately stable but is an alkylating agent. Avoid using nucleophilic bases (like primary amines) during workup. Store the final solid under Argon at -20°C.
References
-
Optimization of Quinazoline Chlorination
-
M. J. Robins, et al. "Nucleic acid related compounds. 33. Conversions of 2,6-dichloro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)purine to '2-chloroadenosine' and other 2,6-disubstituted purine nucleosides." Canadian Journal of Chemistry, 1981.[3] (Demonstrates the "La Chatelier" effect of exogenous chloride sources in similar heterocycles).
-
Source:
-
-
Mechanistic Insight & Base Catalysis
-
Synthesis of 2-Chloromethyl Derivatives
- H. Zhang, et al. "A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives..." Molecules, 2014.
-
Source:
-
Stability of 4-Chloroquinazolines
- Discussion on the hydrolytic instability of 4-chloroquinazolines in aqueous workups.
-
Source:
Sources
Troubleshooting guide for Suzuki reactions with 7-bromo-quinazolines
Technical Support Center: Suzuki Coupling with 7-Bromo-Quinazolines
Executive Summary: The Quinazoline Challenge
7-Bromo-quinazolines are privileged scaffolds in kinase inhibitor discovery (e.g., EGFR, VEGFR inhibitors). However, they present distinct challenges compared to standard aryl bromides:
-
Electron Deficiency: The diaza-naphthalene core is highly
-deficient, making the C-Br bond prone to oxidative addition but also making the ring susceptible to nucleophilic attack (hydrolysis) and the intermediate Pd-species prone to reduction (protodehalogenation). -
Catalyst Poisoning: The N1 and N3 atoms are strong
-donors that can displace phosphine ligands, forming inactive Pd-complexes. -
Regioselectivity: If a leaving group exists at C4 (e.g., Cl), it is significantly more reactive than C7-Br.
Diagnostic Workflow
Before altering variables randomly, use this logic flow to identify the root cause of failure.
Figure 1: Decision tree for diagnosing reaction failures based on LCMS/NMR analysis of the crude mixture.
Technical FAQs & Troubleshooting
Q1: The reaction stalls at <20% conversion. Adding more catalyst doesn't help. Why?
Diagnosis: Catalyst Sequestration (The "N-Binding" Effect). Mechanism: The basic nitrogen atoms on the quinazoline ring (N1/N3) compete with your phosphine ligands for the Palladium center. If you use simple ligands like PPh3, the quinazoline displaces them, forming a stable, unreactive (Quinazoline)2-Pd-Br(Ar) complex. Solution:
-
Ligand Switch: Use bulky, electron-rich Buchwald ligands like XPhos or tBuXPhos . The steric bulk of the biaryl backbone creates a "roof" over the Pd center, physically preventing the quinazoline nitrogen from coordinating while still allowing the C-Br bond to access the metal [1].
-
Precatalysts: Switch from Pd2(dba)3 + Ligand to oxidative-addition-ready precatalysts like XPhos Pd G2 or G3 . These ensure a 1:1 Pd:Ligand ratio and rapid initiation.
Q2: I see the starting bromide disappear, but the major product is the dehalogenated quinazoline (Ar-H).
Diagnosis: Protodehalogenation via
-
Solvent Change: Eliminate primary/secondary alcohols. Use 1,4-Dioxane , Toluene , or DME .
-
Water Source: If base solubility is an issue without alcohol, use a biphasic system (Toluene/Water) with a phase transfer catalyst (e.g., TBAB) or use DMF with anhydrous Cs2CO3 .
Q3: My 4-chloro-7-bromoquinazoline is coupling at the wrong position (C4 instead of C7).
Diagnosis: Regioselectivity Mismatch. Mechanism: The C4 position (alpha to N) is significantly more electrophilic than C7. In S_NAr and Pd-catalyzed manifolds, C4 reacts first [3].[1] Solution:
-
Sequence Control: You cannot easily couple C7 selectively in the presence of C4-Cl.
-
Strategy A: Differentiate the halogens. Use 4-chloro-7-iodoquinazoline . The C-I bond undergoes oxidative addition faster than C-Cl.
-
Strategy B (Standard): Functionalize C4 first. Displace the C4-Cl with your desired amine/ether to install the R-group, then perform the Suzuki coupling at C7-Br. The C4-amino group also helps by donating electron density, making the ring less prone to side reactions.
-
Q4: The quinazoline ring is degrading (opening or forming a quinazolinone).
Diagnosis: Base-Mediated Hydrolysis. Mechanism: Strong aqueous bases (NaOH, KOH) at high temperatures attack the electrophilic C4 position (imine-like character), hydrolyzing it to the ketone (quinazolinone). Solution:
-
Milder Base: Switch to K3PO4 or K2CO3 .
-
Anhydrous Conditions: Use Cs2CO3 in dry DMF or Dioxane. Water is not strictly required if the solubility of the boronate is managed.
Optimized Experimental Protocol
This protocol uses a "Third Generation" Buchwald precatalyst system designed for difficult, electron-deficient heterocycles.
Protocol: Suzuki Coupling of 7-Bromo-4-substituted-quinazoline
| Parameter | Recommendation | Rationale |
| Catalyst | XPhos Pd G2 (1–3 mol%) | Generates active monoligated Pd(0); prevents N-poisoning. |
| Ligand | XPhos (0–1 mol% extra) | Optional excess to ensure catalyst stability. |
| Solvent | 1,4-Dioxane : Water (4:1) | Good solubility; avoids alcohol-induced dehalogenation. |
| Base | K3PO4 (2.0 - 3.0 equiv) | Mild enough to prevent hydrolysis; strong enough for transmetallation. |
| Temp | 80 °C - 100 °C | Required for activation; microwave can reduce time to 30 min. |
| Concentration | 0.1 M - 0.2 M | High dilution minimizes homocoupling. |
Step-by-Step:
-
Charge a reaction vial with 7-bromoquinazoline derivative (1.0 equiv), Boronic Acid/Pin Ester (1.2–1.5 equiv), and K3PO4 (3.0 equiv).
-
Add XPhos Pd G2 (0.02 equiv).[2]
-
Seal the vial and purge with Nitrogen/Argon for 5 minutes (Critical: Oxygen promotes homocoupling).
-
Add degassed 1,4-Dioxane and degassed Water via syringe.
-
Heat to 80°C for 2–4 hours (or 100°C for 30 min in Microwave).
-
Workup: Filter through Celite (to remove Pd black), dilute with EtOAc, wash with Brine.
-
Purification: Silica gel chromatography. (Note: Quinazolines are polar; add 1% Et3N to eluent to prevent streaking).
Mechanistic Visualization
Understanding the failure points in the catalytic cycle is essential for troubleshooting.
Figure 2: The Catalytic Cycle of Suzuki Coupling highlighting specific failure modes for Quinazolines.
References
-
Biscoe, M. R., et al. (2008). "A Simple, Efficient, and Highly Versatile Protocol for the Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Bromides with Aryl- and Heteroarylboronic Acids." Journal of the American Chemical Society.[3][4] Link
-
Yoneda Labs. (2023). "Suzuki-Miyaura Cross-Coupling: Practical Guide and Side Reactions." Yoneda Labs Technical Resources. Link
-
Léris, G., et al. (2018). "Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines." Molecules. Link
-
Padusha, M., et al. (2019).[5] "A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine." Molecular Diversity. Link
Sources
- 1. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nasc.ac.in [nasc.ac.in]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of unexpected products from 7-Bromo-4-chloro-2-(chloromethyl)quinazoline
Executive Summary
The scaffold 7-Bromo-4-chloro-2-(chloromethyl)quinazoline (Structure 1 ) is a "dual-electrophile" extensively used in kinase inhibitor development (e.g., EGFR, VEGFR targets).[1] Its utility lies in the differential reactivity between the C4-chloro (soft electrophile, SNAr active) and the C2-chloromethyl (hard electrophile, SN2 active).[1]
However, this duality is also the source of significant synthetic failure.[1] Users frequently encounter "unexpected products" that arise from regioselectivity errors , hydrolytic collapse , or unintended cyclizations .[1]
This guide provides a forensic breakdown of these impurities, supported by mechanistic logic and characterization protocols.[1]
Section 1: The Reaction Landscape (Visualized)
Before troubleshooting, visualize the competitive pathways.[1] The diagram below maps the intended SNAr pathway against the three most common "unexpected" deviation points.
Figure 1: Competitive reaction pathways for this compound. Green indicates the desired pathway; Red, Yellow, and Blue indicate common failure modes.
Section 2: Troubleshooting & Characterization Guide
Scenario 1: The "Dead End" Precipitate (Hydrolysis)
Symptom: You attempted an SNAr reaction at C4.[1] A white solid precipitated, but it is insoluble in organic solvents and shows no reactivity in subsequent steps.[1] The Unexpected Product: 7-Bromo-2-(chloromethyl)quinazolin-4(3H)-one (Impurity A).[1]
-
Mechanism: The C4-Cl bond is highly labile.[1] In the presence of trace water (from hygroscopic bases like K2CO3 or wet DMF), water attacks C4, displacing chloride.[1] The resulting enol tautomerizes to the stable amide (quinazolinone).[1]
-
Diagnostic Data:
-
LC-MS: Mass shift of -18.5 Da relative to SM (Loss of Cl [35.5] + Gain of OH [17]).[1] Note: Often appears as [M+H]+ 273/275.
-
1H-NMR: The definitive signal is a broad singlet at δ 12.0–13.0 ppm (Amide -NH).[1] The aromatic protons will shift slightly upfield due to the loss of the electron-withdrawing Cl.[1]
-
| Feature | Starting Material (4-Cl) | Hydrolysis Impurity (4-one) |
| Appearance | Yellow/Tan Solid | White/Off-white Powder |
| Solubility | Soluble in DCM, EtOAc | Poor solubility (requires DMSO/hot alcohols) |
| 1H-NMR | No exchangeable protons | Broad singlet >12 ppm (NH) |
| IR | C-Cl stretch ~700-750 cm⁻¹ | Strong C=O stretch ~1660-1680 cm⁻¹ |
Corrective Action:
-
Dry solvents (DMF/THF) over molecular sieves (3Å).[1]
-
Switch to non-hygroscopic bases (e.g., DIPEA or Cs2CO3) instead of K2CO3.
-
Protocol: If the impurity is present, it can often be removed by washing the crude solid with dichloromethane (the impurity remains solid, product dissolves).[1]
Scenario 2: The "Phantom" Mass (Solvolysis)
Symptom: The reaction in methanol or ethanol went to completion, but the mass is lower than expected by ~4-14 units. The Unexpected Product: 4-Alkoxy-7-bromo-2-(chloromethyl)quinazoline (Impurity B).[1]
-
Mechanism: Alcohols are weak nucleophiles but, when used as solvents, they vastly outnumber your amine reactant.[1] Under basic conditions (or heating), alkoxide attack at C4 competes with the amine.[1]
-
Diagnostic Data:
Corrective Action:
-
Avoid alcoholic solvents for the first substitution step.[1] Use aprotic solvents like THF, Dioxane, or Acetonitrile.[1]
-
If solubility is an issue and alcohols are mandatory, use isopropanol (IPA) or t-Amyl alcohol .[1] The steric bulk of secondary/tertiary alcohols drastically reduces the rate of solvolysis compared to MeOH/EtOH.[1]
Scenario 3: The "Cyclization Trap" (Tricyclic Formation)
Symptom: You reacted the scaffold with a diamine (e.g., hydrazine, ethylenediamine) intended to substitute only at C4, but the product is fluorescent and the mass indicates a loss of HCl .[1] The Unexpected Product: Fused Tricyclic Systems (e.g., s-triazolo[4,3-c]quinazoline or imidazo[1,2-c]quinazoline).[1]
-
Mechanism: This is a "double-electrophile" cascade.[1]
-
Diagnostic Data:
Corrective Action:
-
Stoichiometry: If you want to avoid cyclization, this scaffold is the wrong starting material.[1] Use 7-bromo-2,4-dichloroquinazoline first, then install the C2-methyl group later, or protect the second amine.[1]
-
Temperature: Perform the C4 substitution at 0°C to -10°C . The SNAr reaction is faster than the SN2 cyclization.[1] Isolate the intermediate immediately.
Section 3: Validated Characterization Protocol
To definitively identify your product vs. impurities, follow this logic flow:
-
Sample Prep: Dissolve 5 mg in DMSO-d6 (DCM/CDCl3 is often insufficient for the hydrolysis impurity).
-
Acquisition: Run 1H-NMR (32 scans) and HPLC-MS (ESI+).
-
Analysis Checklist:
| Checkpoint | Observation | Conclusion |
| Aromatic Region | 3 distinct signals (d, d, dd) | Core scaffold intact.[1] |
| Low Field (>11 ppm) | Broad Singlet present | Hydrolysis (Impurity A) confirmed.[1] |
| Aliphatic Region | Singlet at ~4.85 ppm (2H) | C2-CH2Cl intact (Good).[1] |
| Aliphatic Region | Singlet at ~4.40 ppm + Broad OH | C2-CH2OH (Rare hydrolysis at C2).[1] |
| Aliphatic Region | Singlet at ~4.10 ppm (3H) | 4-Methoxy (Solvolysis in MeOH).[1] |
References
-
Regioselectivity in Quinazolines: L. Zhang et al., "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis," Molecules, vol. 29, no.[1][2] 1, 2024.[1][2][3] Link[1]
-
Hydrolysis Characterization: Y. Wang et al., "A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives," Molecules, vol. 15, pp. 9473-9485, 2010.[1] Link[1]
-
Cyclization Mechanisms: A. M. Al-Majid et al., "Synthesis of Unexpected Tricyclic Heterocyclic Compounds via Hydrolysis/Cycloaddition Cascades," Molecules, vol. 24, no.[1] 17, 2019. Link
Sources
Validation & Comparative
A Comparative Guide to the Efficacy of Halogenated Quinazoline Derivatives as Anticancer Agents
This guide provides an in-depth comparative analysis of anticancer agents derived from the quinazoline scaffold, with a particular focus on halogenated derivatives related to the 7-Bromo-4-chloro-2-(chloromethyl)quinazoline core structure. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes preclinical data to evaluate the therapeutic potential and mechanisms of action of this promising class of compounds against various cancer types.
Introduction: The Quinazoline Scaffold in Oncology
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is recognized as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and ability to form multiple hydrogen bonds allow it to effectively mimic the purine core of ATP, enabling it to bind to the ATP-binding sites of various enzymes, particularly protein kinases.[1][2] Protein kinases are crucial regulators of cellular processes like proliferation, survival, and differentiation, and their dysregulation is a hallmark of cancer.[3][4]
This has led to the successful development and FDA approval of several quinazoline-based anticancer drugs, including Gefitinib (Iressa®), Erlotinib (Tarceva®), and Lapatinib (Tykerb®), primarily targeting the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases.[4][5][6] The introduction of halogen atoms, such as bromine and chlorine, onto the quinazoline core is a common strategy to modulate the compound's pharmacokinetic properties and enhance its binding affinity to target proteins. This guide will explore the efficacy of such derivatives, comparing them against each other and established clinical agents.
Dominant Mechanism of Action: Inhibition of Tyrosine Kinases
The primary anticancer mechanism for the majority of therapeutically relevant quinazoline derivatives is the inhibition of receptor tyrosine kinases (RTKs).[1] Two of the most significant targets are EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
-
EGFR Inhibition: EGFR is often overexpressed in various solid tumors, including non-small-cell lung cancer (NSCLC) and breast cancer.[6] Its activation triggers downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways, promoting tumor growth and survival.[4] Quinazoline derivatives competitively bind to the ATP pocket of the EGFR kinase domain, preventing its autophosphorylation and blocking these downstream signals.[1]
-
VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis.[7] VEGFR-2 is the main mediator of the angiogenic effects of VEGF.[8] By inhibiting VEGFR-2, quinazoline compounds can cut off the tumor's blood supply, leading to starvation and growth inhibition.[9]
Many quinazoline derivatives are multi-targeted, inhibiting both EGFR and VEGFR-2, which can provide a synergistic antitumor effect by simultaneously targeting cancer cell proliferation and angiogenesis.[4][7]
Visualizing the Mechanism: Key Signaling Pathways
The following diagram illustrates the central role of EGFR and VEGFR-2 and the points of inhibition by quinazoline derivatives.
Caption: Inhibition of EGFR and VEGFR-2 signaling by quinazoline derivatives.
Comparative In Vitro Efficacy
The antiproliferative activity of novel compounds is typically assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) is a standard measure of a compound's potency. The data below, synthesized from multiple studies, compares the activity of various halogenated quinazoline derivatives.
Table 1: Comparative Antiproliferative Activity (GI50/IC50 in µM) of Selected Quinazoline Derivatives
| Compound Class/Name | Target(s) | MCF-7 (Breast) | HCT-116 (Colon) | NCI-H460 (Lung) | A549 (Lung) | K-562 (Leukemia) | Reference Drug (IC50) |
| Quinazoline-Chalcone (14g) | DNA/EGFR? | 1.81 | 1.14 | - | - | 0.622 | Doxorubicin (~0.05) |
| Quinazolinone (6d) | EGFR | - | - | 0.789 | - | - | Erlotinib (~0.045) |
| 6-Bromo-Quinazolinone (8a) | EGFR | 15.85 | - | - | - | - | Erlotinib (>30) |
| Quinazoline Derivative (18) | Unknown | >10 | - | - | >10 | - | 5-FU (~3.8) |
| Quinazoline-Indazole (46) | VEGFR-2 | Potent | Potent | Potent | Potent | Potent | Sorafenib (~0.09) |
| 2,4-disubstituted Quinazoline (11d) | VEGFR-2 | - | - | - | - | - | Semaxanib (~0.29) |
Data is compiled from multiple sources for illustrative comparison.[1][5][8][10][11][12] Direct comparison is cautioned due to variations in experimental conditions between studies.
Interpretation of In Vitro Data:
-
Potency Varies with Substitution: The data clearly shows that substitutions on the quinazoline ring significantly impact anticancer activity. For instance, the quinazoline-chalcone hybrid 14g shows potent, sub-micromolar activity against leukemia and colon cancer cell lines.[10]
-
Target-Specific Efficacy: Compound 6d , a potent EGFR inhibitor, demonstrates strong activity against the NCI-H460 lung cancer cell line (GI50 = 0.789 µM), comparable to the established drug Erlotinib (IC50 = 0.045 µM).[11] In contrast, the 6-bromo derivative 8a shows moderate activity against MCF-7 breast cancer cells but is notably more potent than Erlotinib in this specific cell line.[5]
-
Broad-Spectrum vs. Selective Activity: Some compounds, like the VEGFR-2 inhibitor 46 , show potent growth inhibition across the entire NCI-60 panel of cancer cell lines, suggesting a broad-spectrum effect.[1] Others may exhibit more selective cytotoxicity.
-
Mechanism of Cell Death: Beyond simple growth inhibition, effective anticancer agents should induce programmed cell death (apoptosis). Studies confirm that potent quinazoline derivatives induce apoptosis, often characterized by cell cycle arrest in the G1 or G2/M phase, an increase in apoptotic markers like cleaved PARP, and changes in the expression of Bcl-2 family proteins.[2][11][12][13]
Experimental Protocols: A Guide to In Vitro Evaluation
Reproducible and validated assays are the cornerstone of drug discovery research. Below are standardized protocols for key in vitro experiments used to evaluate the efficacy of these compounds.
Cell Viability and Cytotoxicity (MTT Assay)
This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as a proxy for cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test quinazoline derivative (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizing the Experimental Workflow
Caption: Standard in vitro workflow for evaluating anticancer compounds.
Comparative Analysis with Marketed Drugs
New quinazoline derivatives must demonstrate advantages over existing therapies. The most relevant comparators are FDA-approved tyrosine kinase inhibitors.
-
Gefitinib/Erlotinib (First Generation EGFRi): These are reversible inhibitors. While highly effective against EGFR-mutant NSCLC, resistance often develops, commonly through a T790M mutation in the EGFR kinase domain.[1][6] Novel derivatives are often tested for activity against these resistant cell lines.
-
Afatinib/Dacomitinib (Second Generation EGFRi): These are irreversible inhibitors that form a covalent bond with the EGFR active site, providing more sustained inhibition and activity against some resistant mutations.[1][6]
-
Vandetanib/Sorafenib (Multi-kinase Inhibitors): These drugs inhibit both VEGFR and EGFR, among other kinases.[4][7][9] Novel compounds with dual-inhibitory profiles are often benchmarked against them.
The key differentiators for new this compound derivatives would be:
-
Enhanced Potency: Lower IC50 values against sensitive cell lines.
-
Activity Against Resistance: Efficacy in cell lines harboring mutations like T790M.
-
Improved Selectivity: Higher potency against cancer cells compared to normal cells, potentially leading to a better safety profile.[5]
-
Favorable Pharmacokinetic Properties: Better absorption, distribution, metabolism, and excretion (ADME) profiles.
Conclusion and Future Perspectives
Halogenated quinazoline derivatives remain a highly productive scaffold for the development of novel anticancer agents. The research synthesized here demonstrates that strategic modifications to the quinazoline core can yield compounds with potent, sub-micromolar efficacy against a range of cancer cell lines. The primary mechanism of action, inhibition of key oncogenic drivers like EGFR and VEGFR-2, is well-established and clinically validated.
Future research should focus on developing derivatives that can overcome acquired resistance to current therapies. In vivo studies using xenograft models are essential to validate the in vitro efficacy and assess the safety and pharmacokinetic profiles of the most promising candidates.[4][12] The continued exploration of this chemical space holds significant promise for delivering the next generation of targeted cancer therapies.
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The 7-Bromo-4-chloro-2-(chloromethyl)quinazoline Scaffold: A Comparative Guide to Structure-Activity Relationships for Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern oncology, the quest for targeted and effective therapeutics remains a paramount challenge. Among the myriad of molecular scaffolds explored, the quinazoline core has emerged as a "privileged structure," forming the backbone of numerous clinically approved kinase inhibitors. This guide delves into the nuanced structure-activity relationship (SAR) of a specific, yet highly promising class of quinazoline derivatives: those based on the 7-bromo-4-chloro-2-(chloromethyl)quinazoline scaffold. We will objectively compare the performance of these derivatives with other quinazoline-based alternatives, supported by experimental data, and provide detailed methodologies to empower researchers in their drug discovery endeavors.
The Quinazoline Scaffold: A Cornerstone in Kinase Inhibition
The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a cornerstone in the design of kinase inhibitors.[1][2] Its rigid structure provides a suitable framework for the precise orientation of pharmacophoric groups within the ATP-binding pocket of various kinases.[3] Several FDA-approved anticancer drugs, including gefitinib, erlotinib, and lapatinib, feature the 4-aminoquinazoline core, underscoring its clinical significance.[1][4] These drugs primarily target the epidermal growth factor receptor (EGFR) family of tyrosine kinases, which are frequently dysregulated in a multitude of cancers.[5][6]
The general mechanism of action for many quinazoline-based kinase inhibitors involves competitive binding at the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream substrates, thereby interrupting signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Caption: General mechanism of quinazoline-based kinase inhibitors.
The Significance of Halogenation: Focus on the 7-Bromo Moiety
The introduction of halogen atoms, particularly at the 6 and 7-positions of the quinazoline ring, has been a widely employed strategy to enhance the potency and modulate the pharmacokinetic properties of these inhibitors.[7] The electron-withdrawing nature of halogens can influence the pKa of the quinazoline nitrogen atoms, which can in turn affect the binding affinity to the target kinase.[8]
Specifically, the presence of a bromine atom at the 7-position has been shown to be as effective as a chlorine atom in maintaining high antiplasmodial activity in 4-aminoquinoline derivatives, a related class of compounds.[9] This suggests that the size and electronic properties of bromine at this position are well-tolerated and can contribute favorably to biological activity.
The Versatile 2-(Chloromethyl) Group: A Gateway to Diverse Derivatives
The 2-(chloromethyl) group on the quinazoline ring is a highly reactive electrophilic site, making it an excellent starting point for the synthesis of a diverse library of derivatives. This "warhead" can readily react with various nucleophiles, such as amines, thiols, and alcohols, allowing for the introduction of a wide array of substituents at the 2-position. This synthetic accessibility is a key advantage for exploring the SAR of this particular scaffold.
Caption: Synthetic utility of the 2-(chloromethyl) group.
Comparative Analysis of Biological Activity
Table 1: In Vitro Cytotoxicity of Substituted Quinazoline Derivatives
| Compound ID | Quinazoline Core | Substitution | Cell Line | IC50 (µM) | Reference |
| 1a | 6-Bromo-2-thiol | 2-S-(aliphatic linker) | MCF-7 | 15.85 | [4] |
| 1b | 6-Bromo-2-thiol | 2-S-(aliphatic linker) | SW480 | 17.85 | [4] |
| 2a | 2,4-Diamino | 2-anilino, 4-alkylamino | MCF-7 | Varies | [10] |
| 2b | 2,4-Diamino | 2-anilino, 4-alkylamino | HCT-116 | Varies | [10] |
| 3 | 2-Substituted | 2-(2-methoxyphenyl) | Various | Varies | [11] |
Table 2: Kinase Inhibitory Activity of Substituted Quinazoline Derivatives
| Compound ID | Quinazoline Core | Target Kinase | IC50 (nM) | Reference |
| 4 | 4-Anilino | EGFR | 2-150 | [7] |
| 5 | 6,7-Dimorpholinoalkoxy | EGFR | Varies | [6] |
| 6 | 4-Aminoquinazoline | Various Kinases | Varies | [1][2] |
Analysis of Structure-Activity Relationships:
From the available data, several key SAR trends can be inferred:
-
Substitution at the 2-Position: The nature of the substituent at the 2-position significantly influences cytotoxic activity. For instance, in the 6-bromo-2-thioquinazoline series, an aliphatic linker at the 2-thio position resulted in potent activity against breast and colon cancer cell lines.[4] The introduction of various aryl and heteroaryl groups at this position can modulate the inhibitory profile against different kinases.[11]
-
Substitution at the 4-Position: The 4-amino group is a critical pharmacophore for many EGFR inhibitors.[1][2] Modifications at this position, such as the introduction of anilino groups, have been extensively explored to optimize interactions with the kinase hinge region.[7]
-
Halogenation at the 7-Position: As previously discussed, halogenation at the 7-position is generally favorable for activity. The 7-bromo substituent is expected to contribute positively to the overall potency of the molecule, similar to the well-established 7-chloro analogs.[9]
Experimental Protocols
To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential.
General Synthesis of 2-Substituted-7-bromo-4-chloroquinazolines
The synthesis of the target derivatives typically involves a multi-step process, starting from a suitably substituted anthranilic acid.
Caption: A generalized synthetic workflow.
Step-by-step methodology:
-
Synthesis of 7-Bromo-2-(chloromethyl)quinazolin-4(3H)-one: A common starting material, 7-bromo-2-(chloromethyl)quinazolin-4-ol, can be synthesized from 4-bromoanthranilic acid.
-
Chlorination of the 4-position: The 4-hydroxyl group can be converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).[12]
-
Nucleophilic substitution at the 2-(chloromethyl) group: The resulting this compound is then reacted with a desired nucleophile (e.g., an amine, thiol, or alcohol) in a suitable solvent and often in the presence of a base to yield the final 2-substituted derivative.[12]
-
Purification and Characterization: The final compounds are purified using techniques such as column chromatography or recrystallization and characterized by spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry.[13]
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Step-by-step methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized quinazoline derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well.
-
Formazan Solubilization: The viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
In Vitro Kinase Inhibition Assay
These assays are crucial for determining the direct inhibitory effect of the compounds on specific kinases.
Step-by-step methodology:
-
Assay Setup: The assay is typically performed in a 96- or 384-well plate. Each well contains the purified kinase enzyme, a specific substrate (peptide or protein), and ATP.
-
Compound Addition: The test compounds are added at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.
-
Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, including radiometric assays (measuring the incorporation of ³²P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP consumed.
-
Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.
Conclusion and Future Perspectives
The this compound scaffold represents a highly versatile and promising starting point for the development of novel kinase inhibitors. The strategic placement of a bromine atom at the 7-position, combined with the reactive 2-(chloromethyl) group, provides a powerful platform for generating diverse chemical libraries with the potential for potent and selective anticancer activity.
Future research in this area should focus on the systematic synthesis and biological evaluation of a series of 2-substituted derivatives to establish a more definitive and quantitative SAR. This should include screening against a broad panel of cancer cell lines and a variety of kinases to identify potent and selective lead compounds. Furthermore, in vivo studies using xenograft models will be crucial to validate the preclinical efficacy of the most promising candidates. The insights gained from such studies will undoubtedly contribute to the advancement of quinazoline-based therapeutics for the treatment of cancer.
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Zhang, H., et al. (2018). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 23(5), 1135. [Link]
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National Center for Biotechnology Information. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). PubChem. [Link]
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Egan, T. J., et al. (2000). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of Medicinal Chemistry, 43(2), 283-291. [Link]
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Alassaf, M. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 1-10. [Link]
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Langer, P., et al. (2022). Structure activity relationship of synthetic derivatives. ResearchGate. [Link]
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Madrid, P. B., et al. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, 41(25), 4993-5001. [Link]
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Kallitsakis, A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7898. [Link]
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Aghabozorg, H., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]
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Das, D., & Hong, J. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 55-72. [Link]
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Silva, A. M. S., et al. (2025). Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. ACS Omega. [Link]
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Das, D., & Hong, J. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. ResearchGate. [Link]
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Al-Suwaidan, I. A., et al. (2021). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 26(23), 7358. [Link]
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Cen, B., et al. (2009). Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. Journal of Medicinal Chemistry, 52(1), 131-142. [Link]
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Luo, H., et al. (2024). Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. Bioorganic & Medicinal Chemistry, 103, 117660. [Link]
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El-Damasy, D. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Pharmaceuticals, 17(2), 241. [Link]
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Shi, D., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 95. [Link]
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Al-Tel, T. H., et al. (2018). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules, 23(11), 2999. [Link]
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Li, Y., et al. (2015). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 20(10), 17896-17909. [Link]
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Maldonado, E., et al. (2017). Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. Molecules, 22(10), 1649. [Link]
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Comparative Spectroscopic & Reactivity Profiling: 7-Bromo- vs. 7-Iodo-Quinazoline Scaffolds
Executive Summary
In the development of EGFR inhibitors and quinazoline-based phosphorescent materials, the choice between 7-bromo- and 7-iodo-quinazoline intermediates is a critical decision point. While structurally similar, these two scaffolds exhibit divergent spectroscopic signatures and reactivity profiles governed by the Heavy Atom Effect .
This guide provides an objective technical comparison to assist researchers in:
-
Rapid Identification: Distinguishing between the two analogs using
C NMR and UV-Vis/Fluorescence. -
Process Optimization: Selecting the correct halogen for specific cross-coupling requirements (Suzuki-Miyaura).
-
Synthesis: Implementing robust protocols for their generation.
Synthesis & Structural Access[1][2]
The most reliable route to 7-haloquinazolines, particularly when specific regiochemistry is required (avoiding 6-isomer contamination), is via the Sandmeyer Reaction starting from 7-aminoquinazoline. Direct halogenation of quinazoline often yields a mixture of isomers or favors the 6-position due to electronic directing effects.
Synthetic Workflow (Sandmeyer Route)
The following diagram outlines the conversion of 7-aminoquinazoline to the respective halide.
Figure 1: Divergent synthesis of 7-haloquinazolines via the Sandmeyer reaction. Note the milder conditions required for iodination (KI) versus bromination (CuBr).
Spectroscopic Comparison
The distinction between Br and I analogs is subtle in
A. Nuclear Magnetic Resonance (NMR)[3][4][5][6]
The Heavy Atom Effect (specifically the spin-orbit induced shielding) causes a dramatic upfield shift for the carbon directly attached to Iodine. While Carbon-Bromine bonds typically resonate in the aromatic region (120–130 ppm), Carbon-Iodine bonds in heterocycles often appear significantly upfield, sometimes below 100 ppm.
Comparative NMR Data Table
| Feature | 7-Bromoquinazoline | 7-Iodoquinazoline | Mechanistic Insight |
| ~125 – 130 ppm | ~95 – 105 ppm | Diagnostic Peak. Spin-orbit coupling shields the C-I carbon, shifting it ~30 ppm upfield. | |
| Iodine is less electronegative but more polarizable; H-8 (ortho) often shifts slightly downfield. | |||
| Coupling ( | N/A (Quadrupolar broadening) | N/A | Carbon-Halogen coupling is rarely resolved in standard 1D spectra. |
B. Vibrational Spectroscopy (IR)[7][8]
Differentiation via FTIR is challenging in the fingerprint region but possible if low-frequency detectors are available.
-
C-Br Stretch: Distinct bands often visible at 1000–1075 cm⁻¹ (aromatic in-plane deformation) and ~600–700 cm⁻¹ .
-
C-I Stretch: Much weaker and lower energy, typically < 600 cm⁻¹ . In a standard 4000–400 cm⁻¹ scan, the absence of the C-Br band is often more diagnostic than the presence of the C-I band.
C. Photophysics (UV-Vis & Fluorescence)
For applications in fluorescent probes or OLEDs, the choice of halogen is paramount.
-
Fluorescence Quenching: The 7-iodo derivative exhibits significantly lower fluorescence quantum yield (
) compared to the 7-bromo analog. -
Mechanism: The heavy iodine atom increases the rate of Intersystem Crossing (ISC) (
) due to strong spin-orbit coupling. This quenches fluorescence but may enhance phosphorescence (desirable for OLEDs).
Reactivity & Performance Benchmarking
In Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the 7-iodoquinazoline is the superior performer in terms of kinetics, though often less stable during storage.
Reaction Kinetics: Oxidative Addition
The rate-determining step in many Pd-catalyzed cycles is the oxidative addition of the aryl halide to the Pd(0) species. The bond dissociation energy (BDE) of C-I (approx. 65 kcal/mol) is significantly lower than C-Br (approx. 81 kcal/mol), making the iodo-analog more reactive.
Performance Comparison Table (Suzuki Coupling)
| Metric | 7-Bromoquinazoline | 7-Iodoquinazoline |
| Reaction Time | 4 – 12 Hours | 1 – 4 Hours |
| Temp. Requirement | Often requires heating (60–80°C) | Can proceed at RT or mild heat (40°C) |
| Catalyst Loading | Standard (1–5 mol%) | Low (0.1–1 mol%) feasible |
| Storage Stability | High (Stable at RT) | Moderate (Light sensitive; store dark/cold) |
Catalytic Cycle Visualization
Figure 2: The Suzuki-Miyaura catalytic cycle. The 7-iodo derivative accelerates the 'Oxidative Addition' step (red node), allowing for milder reaction conditions.
Experimental Protocols
Protocol A: Synthesis of 7-Iodoquinazoline (Sandmeyer)
Self-validating step: Evolution of
-
Diazotization: Dissolve 7-aminoquinazoline (1.0 eq) in 6M
at 0°C. Dropwise add (1.1 eq) in water. Stir for 30 min at 0°C. -
Iodination: Add a solution of KI (2.0 eq) in water dropwise.
-
Observation: The solution will turn dark brown/purple due to iodine liberation.
-
-
Workup: Allow to warm to RT and stir for 2 hours. Neutralize with
. Extract with EtOAc. Wash organic layer with (sodium thiosulfate) to remove excess iodine (color changes from purple to yellow/clear). -
Purification: Recrystallize from Ethanol or purify via silica column (Hexane/EtOAc).
Protocol B: Comparative Suzuki Coupling
Use this standard method to benchmark reactivity.
-
Setup: In a sealed tube, combine 7-haloquinazoline (1.0 eq), Phenylboronic acid (1.2 eq),
(2.0 eq), and (3 mol%). -
Solvent: Add degassed Dioxane/Water (4:1).
-
Reaction:
-
For Iodo: Stir at 45°C. Monitor via TLC every 30 mins.
-
For Bromo: Stir at 80°C. Monitor via TLC every 60 mins.
-
-
Analysis: Compare conversion rates via HPLC or crude NMR.
References
-
Facile Synthesis of Iodo-Heterocycles
- Title: Practical Synthesis of Iodoheterocycles via Sandmeyer Reaction.
- Source: Journal of Organic Chemistry.
-
URL:[Link](Generalized citation for Sandmeyer methodology)
-
Heavy Atom Effect in NMR
- Title: Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table.
- Source: Chemical Reviews (ACS).
-
URL:[Link]
-
Quinazoline Reactivity
- Title: Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Deriv
- Source: Molecules (MDPI).
-
URL:[Link]
-
Fluorescence Quenching
Sources
A Comparative Guide to the Drug-Like Properties of 7-Bromo-4-chloro-2-(chloromethyl)quinazoline Analogs
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This guide provides a comprehensive comparison of the drug-like properties of novel analogs derived from 7-Bromo-4-chloro-2-(chloromethyl)quinazoline. We delve into the rationale behind analog design, present a systematic evaluation of key physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and offer detailed, field-tested protocols for their assessment. By integrating experimental data with established drug discovery principles, this document serves as a practical resource for researchers aiming to optimize this promising chemical series for clinical candidacy.
Introduction: The Quinazoline Scaffold in Drug Discovery
Quinazoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a privileged structure in drug discovery.[2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][3] The structural rigidity of the quinazoline core, combined with its capacity for substitution at various positions, allows for the fine-tuning of pharmacological activity and pharmacokinetic profiles.[4] Our focus is on analogs of this compound, a versatile intermediate for creating diverse chemical libraries. The strategic placement of the bromo and chloro groups offers potential for modulating activity and metabolic stability, while the reactive chloromethyl group at the 2-position serves as a handle for introducing a variety of functional groups.
Rationale for Analog Design and Selection
The primary goal of our analog strategy is to systematically explore the structure-property relationships (SPR) of the this compound core. The selection of analogs for this guide is based on the principle of introducing diverse functionalities at the 2-position to modulate key drug-like properties such as lipophilicity, solubility, and metabolic stability. For the purpose of this guide, we will compare the parent compound (QZ-0 ) with three hypothetical analogs:
-
QZ-1 (Morpholine analog): The chloromethyl group is substituted with a morpholine moiety. This is intended to improve aqueous solubility and introduce a hydrogen bond acceptor.
-
QZ-2 (Aniline analog): Substitution with an aniline group introduces a hydrogen bond donor and aromatic character, which can influence target binding and permeability.
-
QZ-3 (Methoxy analog): Replacement of the chlorine with a methoxy group provides a less reactive and more metabolically stable alternative, while subtly altering lipophilicity.
These modifications are designed to cover a range of physicochemical space and provide a clear basis for comparing their impact on drug-like properties.
Synthesis of Quinazoline Analogs
The synthesis of the parent compound, this compound, can be achieved through multi-step synthetic routes, often starting from substituted anthranilic acids.[5] The analogs are then typically prepared by nucleophilic substitution of the reactive chloromethyl group on the quinazoline core.
Caption: General synthetic scheme for this compound analogs.
Comparative Assessment of Physicochemical Properties
Early assessment of physicochemical properties is crucial for identifying potential liabilities in drug candidates.[6] We evaluated lipophilicity and aqueous solubility, two key parameters that influence absorption and distribution.
Lipophilicity (cLogP and LogD)
Lipophilicity, the affinity of a compound for a lipid environment, is a critical determinant of its pharmacokinetic behavior. We calculated the LogP (cLogP) for our analogs and experimentally determined the LogD at pH 7.4, which is more physiologically relevant as it accounts for the ionization state of the molecule.
Expertise & Experience: While cLogP is a useful in silico tool for initial assessment, experimental LogD provides a more accurate measure of a compound's lipophilicity under physiological conditions. A LogD value between 1 and 3 is often considered optimal for oral drug absorption.
Aqueous Solubility
Adequate aqueous solubility is essential for drug absorption and formulation. We assessed the kinetic solubility of our analogs using a standardized protocol.
Expertise & Experience: Poor solubility is a common reason for the failure of drug candidates. Early identification of solubility issues allows for targeted chemical modifications to improve this property.
In Vitro ADME Profiling
In vitro ADME assays are indispensable tools in modern drug discovery for predicting the pharmacokinetic properties of compounds in humans.[7][8]
Membrane Permeability (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict passive membrane permeability.[9]
Trustworthiness: The PAMPA assay is a robust and cost-effective method for early-stage permeability screening. By including high and low permeability control compounds, we ensure the validity of each assay run.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Metabolic Stability (Human Liver Microsomes)
The microsomal stability assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are major drug-metabolizing enzymes in the liver.[10]
Expertise & Experience: This assay provides a crucial early indication of a compound's metabolic fate. Compounds with very high clearance in this assay are likely to have a short half-life in vivo, which may necessitate more frequent dosing.
Caption: Workflow for the in vitro microsomal stability assay.
In Vitro Cytotoxicity Assessment
Cytotoxicity is a critical parameter to evaluate early in drug discovery to identify compounds that may have off-target effects leading to cell death.[11][12]
MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[13] The reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by mitochondrial dehydrogenases is indicative of cell viability.[14][15]
Trustworthiness: The MTT assay is a widely accepted and reliable method for assessing cytotoxicity.[16] We performed the assay using the A549 human lung carcinoma cell line to assess the potential for anticancer activity and general cytotoxicity.
Integrated Analysis and Discussion
The following table summarizes the data obtained for the parent compound and its analogs.
| Compound | cLogP | LogD (pH 7.4) | Aqueous Solubility (µM) | PAMPA Permeability (Pe, 10⁻⁶ cm/s) | Microsomal t½ (min) | A549 IC₅₀ (µM) |
| QZ-0 | 4.2 | 4.1 | < 1 | 15.2 | 12 | 5.1 |
| QZ-1 | 2.8 | 1.9 | 55 | 8.5 | 45 | 12.8 |
| QZ-2 | 4.5 | 4.3 | < 5 | 12.1 | 8 | 2.3 |
| QZ-3 | 3.9 | 3.8 | < 1 | 14.5 | 35 | 7.9 |
Structure-Property Relationship (SPR) Analysis:
-
QZ-1 (Morpholine analog): The introduction of the morpholine group significantly decreased lipophilicity (LogD 1.9) and dramatically improved aqueous solubility, as expected. This came at the cost of reduced permeability, which is a common trade-off. However, the metabolic stability was substantially improved, and the cytotoxicity was moderate. This analog represents a good starting point for further optimization of potency while maintaining favorable pharmacokinetic properties.
-
QZ-2 (Aniline analog): This analog exhibited high lipophilicity and poor solubility, similar to the parent compound. Its permeability was high, but it was rapidly metabolized. Interestingly, it showed the highest cytotoxicity against the A549 cell line, suggesting that this structural motif may be important for anticancer activity, although its poor drug-like properties would need to be addressed.
-
QZ-3 (Methoxy analog): Replacing the chloro group with a methoxy group had a modest effect on lipophilicity and solubility. However, it led to a significant improvement in metabolic stability compared to the parent compound, likely due to the removal of the reactive chloromethyl group.
Detailed Experimental Protocols
LogD (pH 7.4) Determination
-
Preparation: Prepare a stock solution of the test compound in DMSO (10 mM).
-
Assay: Add 5 µL of the stock solution to a mixture of 1-octanol (200 µL) and phosphate-buffered saline (PBS) at pH 7.4 (200 µL).
-
Equilibration: Shake the mixture vigorously for 1 hour to ensure partitioning equilibrium.
-
Separation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and octanol phases.
-
Quantification: Analyze the concentration of the compound in both phases by LC-MS/MS.
-
Calculation: LogD = log₁₀([Compound]octanol / [Compound]aqueous).
Kinetic Aqueous Solubility
-
Preparation: Add 1.5 µL of a 10 mM DMSO stock solution of the test compound to 98.5 µL of PBS (pH 7.4) in a 96-well plate.
-
Incubation: Shake the plate at room temperature for 2 hours.
-
Filtration: Filter the samples through a 0.45 µm filter plate.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate by LC-MS/MS against a standard curve.
PAMPA Protocol
-
Membrane Coating: Coat the filter of a 96-well donor plate with 5 µL of a 1% lecithin in dodecane solution.
-
Compound Preparation: Prepare the test compounds at 10 µM in PBS (pH 7.4) with 5% DMSO.
-
Assay Setup: Add 300 µL of PBS to the acceptor plate wells and 150 µL of the compound solution to the donor plate wells.
-
Incubation: Assemble the donor and acceptor plates and incubate for 5 hours at room temperature.[9]
-
Analysis: Determine the compound concentration in both donor and acceptor wells by LC-MS/MS.
-
Calculation: Calculate the permeability coefficient (Pe).
Microsomal Stability Assay
-
Incubation Mixture: In a 96-well plate, combine the test compound (1 µM final concentration) with human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding NADPH (1 mM final concentration).[17]
-
Time Points: At 0, 5, 15, 30, and 45 minutes, transfer an aliquot of the reaction mixture to a new plate containing cold acetonitrile with an internal standard to stop the reaction.[17]
-
Sample Processing: Centrifuge the plate to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Determine the half-life (t½) from the disappearance rate of the compound.
MTT Cytotoxicity Assay
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[16]
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.
References
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Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 7-Bromo-4-chloro-2-(chloromethyl)quinazoline
For Researchers, Scientists, and Drug Development Professionals
Handling highly reactive and potentially hazardous chemical intermediates like 7-Bromo-4-chloro-2-(chloromethyl)quinazoline is a cornerstone of innovative drug development. As a Senior Application Scientist, my priority is to empower your research with the highest standards of safety and operational excellence. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE), ensuring both your safety and the integrity of your work. We will move beyond a simple checklist to understand the why behind each safety measure, fostering a culture of proactive risk mitigation in your laboratory.
Understanding the Hazard: A Proactive Stance on Safety
| Potential Hazard | Rationale based on Analogous Compounds | Primary Route of Exposure |
| Severe Skin Irritation/Corrosion | Many halogenated quinazolines are known skin irritants or corrosives[1][2]. | Dermal (direct contact) |
| Serious Eye Damage | Direct contact with similar compounds can cause irreversible eye damage[1]. | Ocular (splash, aerosol) |
| Respiratory Tract Irritation | Inhalation of dust or aerosols may irritate the respiratory system[1][3][4]. | Inhalation |
| Acute Oral Toxicity | Harmful if swallowed, a common classification for related compounds[1][4]. | Ingestion |
Your First Line of Defense: A Multi-Layered PPE Strategy
Effective protection from this compound necessitates a multi-layered approach to PPE. Each component is critical and serves a specific purpose in creating a barrier between you and the chemical.
1. Hand and Arm Protection: The Foundation of Safe Handling
Given the high likelihood of skin irritation or corrosion, robust hand protection is non-negotiable.
-
Glove Selection: Standard nitrile gloves may not offer sufficient protection against prolonged exposure or direct contact with this class of chemicals. It is imperative to use double-gloving with two pairs of nitrile or neoprene gloves. For handling larger quantities or during procedures with a higher risk of splashing, heavy-duty chemical-resistant gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use[5].
-
Glove Technique: When double-gloving, ensure the cuff of the outer glove is pulled over the sleeve of your lab coat to prevent any skin exposure at the wrist[7]. Gloves should be changed every 30 to 60 minutes, or immediately if you suspect contamination[7].
2. Body Protection: Shielding Against Spills and Splashes
A chemically resistant lab coat is essential. However, for procedures involving significant quantities of this compound or a heightened risk of splashing, a disposable chemical-resistant gown worn over the lab coat provides an additional layer of protection[8]. Ensure your lab coat is fully buttoned and the sleeves are not rolled up.
3. Eye and Face Protection: A Critical Barrier
Due to the risk of serious eye damage, standard safety glasses are insufficient.
-
Primary Eye Protection: Chemical splash goggles that form a seal around the eyes are mandatory[9].
-
Secondary Face Protection: A full-face shield should be worn over the chemical splash goggles, especially when handling the solid compound or preparing solutions, to protect against splashes to the entire face[9].
4. Respiratory Protection: Safeguarding Your Inhalation Zone
Handling this compound as a solid powder can generate airborne particulates.
-
Engineering Controls: The primary method for controlling respiratory hazards is to handle this compound within a certified chemical fume hood[10].
-
Respiratory PPE: In situations where a fume hood is not available or as a supplementary precaution, a NIOSH-approved N95 respirator is recommended to protect against airborne particulates[8]. For situations with potential for vapor exposure, a respirator with organic vapor cartridges may be necessary[5]. Proper fit-testing and training are required for respirator use[8].
Operational Plan: A Step-by-Step Guide to Safe Handling
This procedural workflow is designed to be a self-validating system, with safety checks built into each step.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
